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  • Product: 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol
  • CAS: 31821-69-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Formation Mechanism of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals Preface: The Significance of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, renowned for its diverse ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preface: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. These five-membered heterocyclic compounds, bearing three nitrogen atoms, are integral to a wide array of therapeutic agents, exhibiting antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring often enhances the biological activity and coordinating properties of the molecule, making these derivatives, such as 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, attractive scaffolds for drug design and development.[1] This guide provides a detailed exploration of the formation mechanism of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, offering insights into the underlying chemical principles and experimental considerations.

Core Synthesis and Mechanistic Pathway

The formation of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is primarily achieved through the cyclization reaction of a carboxylic acid derivative, in this case, valeric acid or its corresponding hydrazide, with a thiocarbonohydrazide or a related precursor. The reaction proceeds through a series of nucleophilic addition and dehydration steps, culminating in the formation of the stable triazole ring.

A prevalent and effective method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of a carboxylic acid with thiocarbonohydrazide.[3][4] In the specific case of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, the reaction between valeric acid and thiocarbonohydrazide yields the target molecule, which exists in tautomeric equilibrium with 4-amino-5-butyl-1,2,4-triazolidine-3-thione.[3][4]

An alternative and widely utilized approach involves the initial conversion of the carboxylic acid to its corresponding acid hydrazide. This hydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a potassium dithiocarbazinate salt.[5][6] Subsequent cyclization of this intermediate with hydrazine hydrate leads to the formation of the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[1][5][6]

The following diagram illustrates the generalized reaction mechanism for the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which is applicable to the synthesis of the butyl-substituted derivative.

Reaction_Mechanism cluster_0 Step 1: Formation of Acylthiocarbonohydrazide cluster_1 Step 2: Intramolecular Cyclization and Dehydration ValericAcid Valeric Acid (Pentanoyl Chloride) AcylIntermediate Acylthiocarbonohydrazide Intermediate ValericAcid->AcylIntermediate Nucleophilic Acyl Substitution Thiocarbonohydrazide Thiocarbonohydrazide Thiocarbonohydrazide->AcylIntermediate CyclicIntermediate Dihydro-1,2,4-triazole Intermediate AcylIntermediate->CyclicIntermediate Intramolecular Nucleophilic Attack FinalProduct 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol CyclicIntermediate->FinalProduct Dehydration

Figure 1: Generalized reaction mechanism for the formation of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

Detailed Mechanistic Breakdown

  • Nucleophilic Attack and Intermediate Formation: The synthesis is initiated by the nucleophilic attack of one of the terminal nitrogen atoms of thiocarbonohydrazide on the electrophilic carbonyl carbon of valeric acid (or its more reactive derivative like an acyl chloride or ester). This addition-elimination reaction results in the formation of an N-acylthiocarbonohydrazide intermediate. The choice of reaction conditions, such as temperature and solvent, is crucial at this stage to ensure efficient acylation while minimizing side reactions.

  • Intramolecular Cyclization: The newly formed acyl intermediate undergoes an intramolecular nucleophilic attack. A lone pair of electrons on one of the nitrogen atoms of the thiocarbonohydrazide backbone attacks the carbonyl carbon of the valeroyl group. This leads to the formation of a five-membered heterocyclic ring intermediate.

  • Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration, typically facilitated by heating in an acidic or basic medium, to form the stable, aromatic 1,2,4-triazole ring. The loss of a water molecule drives the reaction towards the formation of the final product.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, based on established methods for similar compounds.[1][2][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Valeric Acid102.13(To be calculated)(To be calculated)
Thiocarbonohydrazide106.15(To be calculated)(To be calculated)
Polyphosphoric Acid (PPA)-(As required)-
Ethanol46.07(As required)-
Sodium Hydroxide40.00(As required)-
Hydrochloric Acid36.46(As required)-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of valeric acid and thiocarbonohydrazide (in equimolar amounts) is prepared.

  • Reaction Initiation: Polyphosphoric acid (PPA) is added to the mixture as a catalyst and dehydrating agent. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then dissolved in an aqueous solution of sodium hydroxide and treated with activated charcoal to remove colored impurities. The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the purified product.

  • Final Product: The purified 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is collected by filtration, washed with water, and dried.

Characterization and Validation

The structure of the synthesized 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol should be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show signals corresponding to the protons of the butyl group and the amino group. The chemical shift of the SH proton can also be observed, although it may be broad and its position can vary depending on the solvent and concentration.[1][5]

    • ¹³C NMR spectroscopy will confirm the presence of the carbon atoms in the butyl chain and the triazole ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Thione-Thiol Tautomerism

It is important to recognize that 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol can exist in a tautomeric equilibrium with its thione form, 4-amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The predominant tautomer can be influenced by the physical state (solid or solution) and the nature of the solvent.

Tautomerism Thiol 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (Thiol form) Thione 4-amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione form) Thiol->Thione Tautomerization

Figure 2: Tautomeric equilibrium of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

Conclusion

The synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is a well-established process rooted in the fundamental principles of heterocyclic chemistry. A thorough understanding of the reaction mechanism, including the key steps of acylation, cyclization, and dehydration, is essential for optimizing the synthesis and achieving high yields of the desired product. The ability of this compound to exist in tautomeric forms is a key chemical feature that should be considered during its characterization and in the interpretation of its biological activity. This guide provides a solid foundation for researchers and scientists working on the synthesis and application of this important class of molecules.

References

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  • Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing. Available at: [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. Available at: [Link]

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Sources

Exploratory

crystal structure analysis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol Foreword: The Structural Imperative in Triazole-Based Drug Discovery The 1,2,4-triazole scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Foreword: The Structural Imperative in Triazole-Based Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the triazole ring, particularly with amino and thiol groups, creates unique electronic and steric environments that are pivotal for molecular recognition at biological targets. The compound of interest, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, represents a class of molecules where the interplay between the heterocyclic core and the aliphatic substituent dictates its physicochemical properties and, ultimately, its pharmacological potential.

A definitive understanding of the three-dimensional architecture of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. Single-crystal X-ray diffraction (SCXRD) offers an unambiguous glimpse into this atomic-level arrangement, revealing the precise bond lengths, bond angles, and, most critically, the non-covalent interactions that govern crystal packing.[3][4] These intermolecular forces, primarily hydrogen bonds, are analogous to the interactions that will direct the molecule's binding within a protein active site.[5][6]

This guide provides a comprehensive walkthrough of the process, from synthesis and crystallization to advanced structural analysis. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and insightful structural investigation. While the crystallographic data presented herein is a representative example for illustrative purposes, the methodologies and analytical frameworks are universally applicable to this important class of compounds.

Synthesis and High-Quality Crystal Growth

Rationale for Synthetic Pathway

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established procedure that proceeds through a thiocarbohydrazide intermediate, followed by a base-catalyzed intramolecular cyclization.[7][8] This approach is favored for its high yields and the ready availability of starting materials. The key is the formation of a potassium dithiocarbazinate salt, which readily cyclizes upon treatment with hydrazine hydrate.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Valeric Acid Hydrazide.

    • In a round-bottom flask, reflux a mixture of ethyl valerate (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol for 4-6 hours.

    • Causality: The nucleophilic attack of hydrazine on the ester carbonyl is the driving force. Ethanol serves as a suitable solvent that is easily removed post-reaction.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Recrystallize the crude product from ethanol to obtain pure valeric acid hydrazide.

  • Step 2: Formation of Potassium 3-valeroyl-dithiocarbazinate.

    • Dissolve potassium hydroxide (1.1 eq) in absolute ethanol. Add the synthesized valeric acid hydrazide (1.0 eq) and cool the mixture to 0-5 °C in an ice bath.

    • Add carbon disulfide (1.2 eq) dropwise while maintaining vigorous stirring.

    • Causality: The basic medium deprotonates the hydrazide, increasing its nucleophilicity towards the electrophilic carbon of CS₂. The reaction is exothermic and requires cooling to prevent side reactions.

    • Allow the reaction to stir at room temperature for 12-18 hours. The formation of a yellow precipitate indicates the potassium salt. Collect the salt by filtration and wash with cold ether.

  • Step 3: Cyclization to 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

    • Suspend the potassium salt (1.0 eq) in water and add an excess of hydrazine hydrate (3.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring for the cessation of hydrogen sulfide (H₂S) evolution (using lead acetate paper).

    • Causality: Hydrazine acts as the nitrogen source for the N4-amino group and facilitates the cyclization and elimination of H₂S.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~5-6. The white precipitate of the title compound will form.

    • Filter the product, wash thoroughly with cold water, and dry. Confirm purity via melting point and spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR).

Experimental Protocol: Crystal Growth

Obtaining a single crystal of sufficient quality is the most critical and often challenging step.[9] The slow evaporation method is a reliable starting point for many organic compounds.[10]

  • Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate). An ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble when heated.[11] For this compound, ethanol is a promising candidate.

  • Preparation of Saturated Solution: In a clean, dust-free vial, dissolve the compound in a minimal amount of hot ethanol to create a saturated or near-saturated solution.

  • Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This prevents rapid evaporation and contamination from dust.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed, X-ray quality crystals appear, carefully harvest them using a spatula or loop.

G cluster_0 Synthesis cluster_1 Crystallization Ethyl Valerate + Hydrazine Ethyl Valerate + Hydrazine Valeric Acid Hydrazide Valeric Acid Hydrazide Ethyl Valerate + Hydrazine->Valeric Acid Hydrazide EtOH, Reflux Potassium Salt Potassium Salt Valeric Acid Hydrazide->Potassium Salt 1. KOH/EtOH 2. CS2 Crude Product Crude Product Potassium Salt->Crude Product Hydrazine, Reflux Pure Compound Pure Compound Crude Product->Pure Compound Acidification, Filtration Saturated Solution Saturated Solution Pure Compound->Saturated Solution Hot EtOH Single Crystal Single Crystal Saturated Solution->Single Crystal Slow Evaporation

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction Analysis

SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and unit cell dimensions.[4]

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using paratone oil.[3] The loop is then placed on a goniometer head in the diffractometer.

  • Data Collection: The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. Data is collected using a modern diffractometer (e.g., Bruker D8 Venture) equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a photon-counting detector. A series of diffraction images are collected as the crystal is rotated through various angles (ω and φ scans).

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms. This initial step provides a rough electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps.

G Single Crystal Single Crystal Mount on Goniometer Mount on Goniometer Single Crystal->Mount on Goniometer Collect Diffraction Data\n(100 K) Collect Diffraction Data (100 K) Mount on Goniometer->Collect Diffraction Data\n(100 K) Data Reduction Data Reduction Collect Diffraction Data\n(100 K)->Data Reduction Structure Solution\n(Direct Methods) Structure Solution (Direct Methods) Data Reduction->Structure Solution\n(Direct Methods) Structure Refinement\n(Least-Squares) Structure Refinement (Least-Squares) Structure Solution\n(Direct Methods)->Structure Refinement\n(Least-Squares) Validated Structure\n(CIF File) Validated Structure (CIF File) Structure Refinement\n(Least-Squares)->Validated Structure\n(CIF File)

Caption: General Workflow for SCXRD Analysis.

Representative Crystallographic Data

The following table summarizes a plausible set of crystallographic data for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, based on known structures of similar triazole derivatives.

ParameterRepresentative Value
Chemical FormulaC₆H₁₂N₄S
Formula Weight172.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.513(2)
b (Å)10.245(3)
c (Å)11.367(4)
α (°)90
β (°)109.55(3)
γ (°)90
Volume (ų)932.1(5)
Z4
Calculated Density (g/cm³)1.226
Reflections Collected8150
Independent Reflections1835 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.115
Goodness-of-fit on F²1.05

Structural Insights: Molecular Geometry and Intermolecular Interactions

The true power of a crystal structure lies in its ability to reveal the subtle interactions that dictate molecular conformation and packing.

Molecular Conformation

The 1,2,4-triazole ring is expected to be essentially planar. The molecule exists in the thione tautomeric form, as is common for this class of compounds in the solid state.[12] The butyl chain will likely adopt a staggered, low-energy conformation. The key structural feature is the arrangement of hydrogen bond donors (the N-H of the triazole ring and the N-H of the amino group) and acceptors (the nitrogen atoms of the triazole ring and the sulfur atom of the thione group).

The Dominance of Hydrogen Bonding

In the crystal lattice, molecules of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol are held together by an extensive network of hydrogen bonds. These interactions are not random; they form predictable and robust synthons that define the supramolecular architecture.[13] The primary interactions expected are:

  • N-H···N interactions: The N1-H of one molecule donates a hydrogen bond to the N2 atom of a neighboring molecule, forming a classic dimeric or catemeric motif.

  • N-H···S interactions: The amino group (N4-H₂) is a versatile donor, capable of forming hydrogen bonds with the thione sulfur atom (S1) of an adjacent molecule. This interaction is crucial for linking the primary motifs into a 3D network.

These strong, directional interactions create a highly stable crystal lattice, which directly influences properties like melting point and solubility.[6]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C N1_A N1-H N2_B N2 N1_A->N2_B N-H···N Dimer N2_A N2 S1_A S1 NH2_A H₂N4 S1_B S1 NH2_A->S1_B N-H···S Linkage N1_B N1-H NH2_B H₂N4 S1_C S1 NH2_B->S1_C N-H···S Linkage N1_C N1-H N2_C N2 NH2_C H₂N4

Caption: Key Hydrogen Bonding Interactions in the Lattice.

Advanced Analysis: Hirshfeld Surface

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis can be employed. This method maps the electron distribution of a molecule within the crystal, providing a visual and statistical summary of all close contacts.[5][14][15]

The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating key interactions. Decomposing the surface into a 2D "fingerprint plot" allows for the quantification of each type of intermolecular contact.

Representative Hirshfeld Analysis Data
Contact TypeContribution (%)Description
H···H45.5%Predominantly from the butyl chains; van der Waals forces.
H···N / N···H28.0%Corresponds to the strong N-H···N hydrogen bonds.
H···S / S···H22.5%Represents the N-H···S hydrogen bonds.
Other4.0%Minor contributions from C-H···S, C···N contacts, etc.

This quantitative breakdown confirms that while non-specific H···H contacts cover the largest surface area, the directional H···N and H···S hydrogen bonds are the defining interactions that architect the crystal packing.

Conclusion

The provides a foundational understanding of its solid-state properties. The molecule adopts a planar triazole core and exists in the thione tautomeric form. Its supramolecular architecture is unequivocally dominated by a robust network of N-H···N and N-H···S hydrogen bonds, which dictate the crystal packing. This detailed structural knowledge is invaluable for drug development professionals, as it informs strategies for polymorph screening, formulation, and, most importantly, provides a static model for the key interactions that could be leveraged in the design of next-generation inhibitors targeting specific protein active sites.

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  • Zhu, Y., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. [Link]

  • Bruker. (2022, January 13). Live from the Lab: What is Single Crystal X-Ray Diffraction? [Video]. YouTube. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • Gribov, L. A., et al. (2025). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Journal of Applied Spectroscopy, 72(4), 503-508. [Link]

Sources

Foundational

tautomerism in 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Tautomerism of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examinati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. The document elucidates the structural diversity arising from thione-thiol and amino-imino prototropic tautomerism. It presents a framework for analysis that integrates quantum chemical calculations for predicting tautomer stability with detailed, field-proven experimental protocols for characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, X-ray crystallography, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide illustrates the critical interplay between tautomeric forms and their physicochemical properties, offering a validated workflow for researchers to unambiguously identify and quantify the predominant tautomeric species, a crucial step in rational drug design and development.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its prevalence is due to its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, particularly hydrogen bonding. A fundamental characteristic of many substituted 1,2,4-triazoles is their existence as a dynamic equilibrium of two or more interconverting isomers known as tautomers.[2][3] This phenomenon, known as prototropic tautomerism, involves the migration of a proton and can profoundly influence a molecule's biological activity by altering its hydrogen bonding patterns, lipophilicity, and overall shape, thereby affecting its interaction with biological targets like enzymes and receptors.[3][4]

For 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, the structural complexity allows for multiple tautomeric equilibria to exist simultaneously, primarily the thione-thiol and the amino-imino forms. Understanding and controlling this tautomeric landscape is not merely an academic exercise; it is a prerequisite for successful drug development, as often only one tautomer is responsible for the desired biological activity.[4] This guide provides an integrated computational and experimental workflow to dissect this complex behavior.

The Tautomeric Landscape

The title compound can theoretically exist in several tautomeric forms. The most significant equilibrium is the thione-thiol tautomerism, with a secondary, less common equilibrium being the amino-imino tautomerism.

  • Thione-Thiol Tautomerism : This involves the migration of a proton between the sulfur atom and a ring nitrogen atom. The molecule can exist as the thione form (containing a C=S bond) or the thiol form (containing a C-SH group).[1][5] Most studies on similar structures suggest that the thione form is the dominant species in both solid and neutral solution states.[1][6]

  • Amino-Imino Tautomerism : This involves a proton shift from the exocyclic amino group to a ring nitrogen, resulting in an imino form. This is generally considered less favorable than the amino form for 4-amino-1,2,4-triazoles.

The primary tautomeric equilibrium for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is depicted below.

Caption: Primary thione-thiol tautomeric equilibrium.

Integrated Workflow for Tautomer Investigation

A robust investigation combines predictive computational modeling with definitive experimental validation. This synergistic approach minimizes ambiguity and provides a complete picture of the tautomeric state in different environments.

workflow arrow arrow start Synthesis & Purification of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol comp_chem Step 1: Computational Analysis (DFT) - Predict relative stability of tautomers - Calculate theoretical spectroscopic data (IR, NMR) start->comp_chem exp_char Step 2: Experimental Characterization comp_chem->exp_char nmr NMR Spectroscopy (¹H, ¹³C) - Identify N-H vs S-H protons - Detect C=S vs C-S carbons exp_char->nmr ir IR Spectroscopy - Identify C=S, N-H, S-H stretches exp_char->ir hplc HPLC-MS - Separate and quantify tautomers in solution exp_char->hplc xray Step 3: Solid-State Confirmation X-ray Crystallography - Unambiguous structure of the crystalline form nmr->xray ir->xray hplc->xray conclusion Definitive Tautomer Assignment & Biological Implications xray->conclusion

Caption: Integrated workflow for tautomer analysis.

Computational Analysis: Predicting Tautomer Stability

Causality: Before undertaking extensive experimental work, quantum chemical calculations are employed to predict the relative thermodynamic stabilities of all possible tautomers. This provides a theoretical foundation and helps guide the interpretation of experimental data. Density Functional Theory (DFT) is a reliable method for investigating this type of tautomerism.[6][7]

Protocol: DFT-Based Stability Calculation
  • Structure Generation: Draw the 3D structures of all plausible tautomers (thione, thiol, imino, etc.) of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol using a molecular editor.

  • Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase using a DFT functional and basis set, such as B3LYP/6-311++G(d,p).[8] This level of theory is well-suited for such systems.[6]

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Calculate the single-point electronic energy. The total energy is the sum of the electronic energy and the ZPVE.

  • Solvation Effects (Optional but Recommended): To model behavior in solution, repeat the calculations using a continuum solvation model like the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[2]

  • Relative Energy Analysis: Compare the total energies of all tautomers. The structure with the lowest energy is the most stable. The relative energy (ΔE) is calculated with respect to the most stable tautomer.

Predicted Data

Based on extensive literature for similar compounds, the thione tautomer is consistently found to be the most stable form.[6][9]

TautomerPredicted Relative Energy (Gas Phase, kcal/mol)Predicted Relative Energy (Aqueous, kcal/mol)
Thione 0.00 (Reference)0.00 (Reference)
Thiol+10-15+8-12
Imino> +20> +18
Note: These are representative values based on published studies of analogous 1,2,4-triazole-3-thiones.[9]

Experimental Characterization of Tautomers

Experimental data is essential to validate computational predictions and understand the tautomeric behavior under real-world conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is a powerful tool for structural elucidation in solution. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, allowing for clear differentiation between thione and thiol forms.[1]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize both tautomers and its N-H/S-H protons are less prone to rapid exchange with the solvent.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Look for a broad singlet in the 13-14 ppm region, which is characteristic of the N-H proton adjacent to a thione group.[1][9] A signal for an S-H proton, if present, would appear much further upfield, typically around 1-4 ppm.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key signal is the C=S carbon of the thione form, which resonates at a characteristic downfield shift of approximately 160-170 ppm.[1][9] A C-S carbon of the thiol form would be significantly more shielded, appearing around 50-75 ppm.[10]

Expected Spectroscopic Data:

FeatureThione FormThiol Form
¹H Shift (N-H)~13.0 - 14.5 ppm[1][9]N/A
¹H Shift (S-H)N/A~1.1 - 4.0 ppm[1]
¹³C Shift (C=S/C-S)~162 - 169 ppm[1][9]~50 - 75 ppm[10]
Infrared (IR) Spectroscopy

Causality: IR spectroscopy detects the vibrational frequencies of functional groups. The distinct stretching frequencies of C=S, S-H, and N-H bonds provide direct evidence for the predominant tautomeric form, particularly in the solid state (using KBr pellet or ATR).

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing ~1% of the compound or place a small amount of the solid directly on an Attenuated Total Reflectance (ATR) crystal.

  • Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Thione Markers: Look for a strong N-H stretching band around 3100-3400 cm⁻¹ and a C=S stretching band in the 1150-1350 cm⁻¹ region.[1][10]

    • Thiol Markers: The presence of the thiol tautomer would be indicated by a weak but sharp S-H stretching band around 2550-2650 cm⁻¹.[1][10]

X-ray Crystallography

Causality: Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[1] It resolves the exact positions of all non-hydrogen atoms, definitively identifying bond types (e.g., C=S vs. C-S) and proton locations.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 120 K) to minimize thermal motion.[9]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting molecular model will clearly show the thione or thiol form. For analogous compounds, the thione form is consistently observed in the solid state.[9][11]

HPLC-MS Analysis

Causality: While NMR and IR provide information on the bulk sample, HPLC-MS can physically separate tautomers in solution and provide a quantitative assessment of their ratio, even if one is a minor component.[5]

Protocol:

  • System Setup: Use a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer (e.g., ESI-MS).[5]

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, possibly with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5]

  • Injection and Separation: Dissolve the sample in a suitable solvent and inject it into the HPLC system. The different tautomers may have slightly different polarities, leading to different retention times.

  • Detection: Monitor the eluent using both a UV detector and the mass spectrometer. Tautomers will have identical mass-to-charge (m/z) ratios but may appear as separate peaks in the chromatogram.[5] The peak area ratio can be used to estimate the quantitative proportion of each tautomer in the solution.[5]

Implications for Drug Development

The tautomeric state of a molecule is not just a structural detail; it is a critical determinant of its drug-like properties.

  • Receptor Binding: Tautomers present different hydrogen bond donor and acceptor patterns. The thione form has an N-H donor and a C=S acceptor, while the thiol form has an S-H donor and a ring nitrogen acceptor. This difference can dramatically alter binding affinity and selectivity for a target protein.[3]

  • Physicochemical Properties: The thione form is generally more polar than the thiol form, which affects properties like solubility, permeability (LogP), and plasma protein binding.

  • Metabolic Stability: The presence of a reactive thiol group in the minor tautomer could create a metabolic liability, leading to rapid clearance or the formation of reactive metabolites.

Caption: Differential binding of tautomers to a receptor.

Conclusion

The tautomerism of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is a multifaceted phenomenon dominated by the thione-thiol equilibrium. Comprehensive analysis reveals that the thione form is energetically favored, a prediction strongly supported by characteristic spectroscopic signatures and definitively proven by X-ray crystallography in the solid state.[1][6][9] For professionals in drug development, a thorough understanding and characterization of this tautomeric landscape using the integrated workflow presented here is paramount. It enables the correlation of a specific molecular structure with biological function, ensuring the development of safer, more effective therapeutic agents.[3]

References

  • Varynskyi, B. A. et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5):1342-1350.

  • Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117–129.

  • Demchenko, A. M. et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Chemistry of Heterocyclic Compounds, 58, 484-492.

  • Al-Warhi, T. et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Crystals, 12(1), 41.

  • BenchChem Technical Support Team. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. BenchChem.

  • Mane, A. D. et al. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 6(8), 183-195.

  • Davari, M. D., Bahrami, H., & Zahedi, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 841–855.

  • Dagdag, O. et al. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4339-4346.

  • Gospodinova, N. et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Science & Research, 5(1).

  • Kaplaushenko, A.G. et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. ResearchGate.

  • Zhang, J. et al. (2002). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 106(3), 441–448.

  • Karabacak, M. et al. (2014). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 290–301.

  • Sytnik, K. et al. (2019). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. RSC Advances, 9(4), 1888-1901.

  • Arshad, F. et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 26(11), 3373.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold in Drug Discovery The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its ability to engage i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions. When functionalized with amino and thiol groups, as in the 4-amino-4H-1,2,4-triazole-3-thiol scaffold, the resulting molecule becomes a versatile building block for the development of novel therapeutic agents. These compounds and their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The strategic placement of a butyl group at the 5-position introduces a lipophilic element that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, potentially enhancing membrane permeability and interaction with hydrophobic pockets in biological targets.

This guide provides a comprehensive overview of the core physicochemical properties of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. As specific experimental data for this particular analog is not widely published, we will leverage data from closely related analogs to establish predictive insights. Crucially, this document details authoritative, step-by-step protocols for the empirical determination of these properties, empowering researchers to conduct their own validated characterizations.

Molecular Structure and Predicted Properties

The foundational structure of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is characterized by a five-membered triazole ring, an exocyclic thiol group, an amino group at the N4 position, and a butyl substituent at the C5 position. The thiol group introduces the potential for thione-thiol tautomerism, a phenomenon that can significantly impact the molecule's reactivity and hydrogen bonding capabilities.

Molecular Structure of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Caption: 2D representation of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

Based on its structure, we can predict several key physicochemical attributes. The presence of the amino and thiol groups, capable of hydrogen bonding, suggests some degree of aqueous solubility, while the butyl chain will enhance its solubility in organic solvents. The triazole ring and the amino group confer basic properties, while the thiol group can act as a weak acid.

Synthesis Pathway: A Rational Approach

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is well-established and typically proceeds through the cyclization of a dithiocarbazate intermediate.[2] This approach is favored due to the ready availability of starting materials and generally good yields.

Expertise in Action: Why this Pathway? This synthetic route is robust and versatile, allowing for the introduction of various alkyl or aryl substituents at the C5 position by simply starting with the corresponding carboxylic acid hydrazide. The reaction conditions are generally mild, preserving the integrity of the functional groups.

General Synthesis Workflow

Synthesis_Workflow start Valeric Acid Hydrazide (for Butyl derivative) intermediate Potassium Dithiocarbazinate Intermediate start->intermediate Step 1: Nucleophilic Addition cs2 Carbon Disulfide (CS₂) in Ethanolic KOH cs2->intermediate product 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol intermediate->product Step 2: Cyclization hydrazine Hydrazine Hydrate (N₂H₄·H₂O) cyclization Reflux in Water hydrazine->cyclization cyclization->product

Caption: General synthetic route for 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols.

Core Physicochemical Properties and Their Determination

A thorough understanding of the physicochemical properties is paramount for any further development of this compound, from formulation to preclinical evaluation.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystal lattice energy and intermolecular forces. For the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol series, the melting point varies significantly with the C5 substituent.

CompoundC5-SubstituentMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Target Compound Butyl ~172.26 Predicted: 180-200 N/A
Analog 1Phenyl192.24195 (dec.) / 211-215 (dec.)[3][4]22706-11-2[3]
Analog 2Methyl130.17202-20520939-15-5[5]
Analog 34-Pyridyl193.23250-25436209-51-5
Analog 44-tert-Butylphenyl248.35Not specified349116-17-2[6]

Insight: The phenyl and pyridyl analogs exhibit higher melting points, likely due to increased π-stacking and intermolecular interactions. The methyl analog provides a closer structural comparison to the butyl derivative. It is anticipated that the butyl derivative will have a melting point in a similar range to the methyl and phenyl analogs, as the increase in molecular weight and van der Waals forces from the butyl chain will be offset by a potential disruption in crystal packing compared to the more rigid aromatic rings.

Experimental Protocol: Melting Point Determination (OECD 102) [7][8]

This protocol adheres to the OECD Guideline for the Testing of Chemicals, No. 102, ensuring regulatory acceptance.[7][8] Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required.[9]

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, purified compound into an aluminum DSC pan. Crimp the pan with a pierced lid to allow for the release of any potential volatiles.[9]

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[9]

  • Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Trustworthiness: This method is self-validating through the initial calibration with known standards. The use of a reference pan accounts for any instrumental drift.

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. We will consider both aqueous and organic solvent solubility.

Aqueous Solubility: The presence of hydrogen bond donors and acceptors (amino and thiol groups) suggests some water solubility. However, the lipophilic butyl chain will likely limit this.

Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, which is consistent with observations for related triazoles.[2]

Experimental Protocol: Water Solubility Determination (OECD 105 - Flask Method) [10][11]

The Flask Method, as described in OECD Guideline 105, is a robust and widely accepted method for determining the water solubility of a compound.[10][11][12]

  • Preliminary Test: Add an excess of the compound to a known volume of water in a flask. Shake at 30 °C for 24 hours, then allow it to equilibrate at 20 °C for another 24 hours.[12] This helps in estimating the approximate solubility.

  • Main Test: Prepare three separate flasks with a known volume of water and an amount of the compound that is in excess of its estimated solubility.

  • Equilibration: Shake the flasks at a constant temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples to separate the undissolved solid.[12]

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The water solubility is the average of the concentrations determined from the three flasks.

Causality: Shaking until equilibrium ensures that the solution is saturated. Centrifugation is crucial to remove any suspended microparticles that could lead to an overestimation of solubility.

Dissociation Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol has both acidic (thiol) and basic (amino, triazole nitrogens) centers.

Experimental Protocol: pKa Determination (OECD 112 - Potentiometric Titration) [13][14][15]

Potentiometric titration is a reliable method for determining pKa values as outlined in OECD Guideline 112.[13][14][15]

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a solvent in which both the neutral and ionized forms are soluble (e.g., a water-methanol mixture).

  • Titration: While monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the functional group has been protonated or deprotonated). Multiple pKa values may be observed if the compound has multiple ionizable centers.

Self-Validation: The use of standardized titrants and a calibrated pH meter ensures the accuracy of the measurements. The shape of the titration curve itself provides a validation of the process.

Structural Elucidation and Crystal Structure

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic methods and, ideally, single-crystal X-ray diffraction.

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include those for the butyl chain protons, a broad singlet for the NH₂ protons, and a signal for the SH proton. The chemical shifts will provide information about the electronic environment of the protons.

  • ¹³C NMR: Signals corresponding to the butyl carbons and the two carbons of the triazole ring are expected.

  • FTIR: Characteristic absorption bands for N-H stretching (amino group), S-H stretching (thiol group), C=N stretching (triazole ring), and C-H stretching (butyl group) would be anticipated. For a similar compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, characteristic FTIR peaks appear at 3452, 3298 cm⁻¹ for NH₂ and 2595 cm⁻¹ for S-H.[2]

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction [16][17]

Obtaining a single crystal suitable for X-ray diffraction provides the definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[17][18]

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The compound should be of high purity.[19]

  • Crystal Selection and Mounting: Select a clear, well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[18]

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are then determined (structure solution) and their parameters are optimized (refinement) to best fit the experimental data.

Authoritative Grounding: This technique is considered the "gold standard" for structural determination of crystalline solids.[17]

Workflow for Physicochemical Characterization

Characterization_Workflow synthesis Synthesized & Purified Compound structural Structural Confirmation synthesis->structural physico Physicochemical Properties synthesis->physico nmr NMR ('H & 'C) structural->nmr ftir FTIR structural->ftir ms Mass Spec structural->ms xray Single-Crystal XRD (if crystals obtained) structural->xray mp Melting Point (OECD 102) physico->mp sol Solubility (OECD 105) physico->sol pka pKa (OECD 112) physico->pka

Caption: A logical workflow for the comprehensive characterization of the title compound.

Conclusion

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is a molecule of significant interest for drug discovery, owing to its combination of a biologically active triazole core and a lipophilic butyl side chain. While specific experimental data for this compound is sparse, a robust framework for its synthesis and characterization can be established based on known chemistry and related analogs. This guide provides the necessary theoretical and practical foundation for researchers to confidently synthesize and evaluate this promising compound. The application of standardized, authoritative protocols such as the OECD guidelines is essential for generating reliable and reproducible data, which is the bedrock of successful drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1268034, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Available from: [Link].

  • Al-Soud, Y. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 207-215. Available from: [Link]

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][5] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from: [Link]

  • Oreate Additive Manufacturing. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available from: [Link]

  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]

  • Küçükgüzel, İ., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(1), 75-83. Available from: [Link]

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  • Analytice. (2021). OECD n°112: Dissociation constant in water. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3968. Available from: [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available from: [Link]

  • Al-Obaid, A. M., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3968. Available from: [Link]

  • Chemical Synthesis Database. (2025). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]

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  • Küçükgüzel, İ., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Streamlined One-Pot Synthesis of 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol

Abstract This document provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic scaffold of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis proceeds via the formation of a potassium dithiocarbazinate intermediate from valeric acid hydrazide, followed by cyclization with hydrazine hydrate. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a self-validating protocol to ensure reproducibility and high yield.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its unique structural features, including the capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a cornerstone in the design of therapeutic agents. Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The presence of the amino and thiol groups provides rich handles for further chemical modification, allowing for the generation of diverse compound libraries for screening.

This application note details a robust and scalable one-pot synthesis strategy that minimizes intermediate isolation steps, thereby improving efficiency and overall yield.

Reaction Principle and Mechanism

The synthesis is a two-step, one-pot process. The underlying chemistry is elegant and efficient, relying on classical heterocyclic chemistry principles.

Step 1: Formation of Potassium 3-Pentanoyldithiocarbazate The synthesis begins with the nucleophilic addition of valeric acid hydrazide to carbon disulfide in a basic medium. The hydroxide (from KOH) deprotonates the hydrazide, increasing its nucleophilicity. The resulting hydrazide anion attacks the electrophilic carbon of carbon disulfide. A subsequent proton transfer and salt formation yield the stable potassium dithiocarbazinate intermediate.[5][6]

Step 2: Cyclization to the 1,2,4-Triazole Ring The potassium salt is then treated with hydrazine hydrate. The reaction proceeds via an intramolecular cyclization. The terminal nitrogen of the hydrazine hydrate attacks one of the thione carbons, followed by the elimination of hydrogen sulfide and water, driven by heating. This ring-closure step is the key to forming the stable five-membered triazole ring.[2][7][8] The evolution of hydrogen sulfide gas is a characteristic indicator that the cyclization is proceeding.[5]

The overall synthetic pathway is illustrated below.

Synthesis_Workflow ValericAcid Valeric Acid Hydrazide Intermediate Potassium 3-Pentanoyl- dithiocarbazate (in situ) ValericAcid->Intermediate Step 1 (Nucleophilic Addition) CS2 Carbon Disulfide (CS₂) KOH, Ethanol CS2->Intermediate Product 4-Amino-5-butyl- 4H-1,2,4-triazole-3-thiol Intermediate->Product Step 2 (Cyclization) Reflux, H₂O Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Product

Caption: High-level workflow for the one-pot synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents

It is imperative to use high-purity reagents to minimize side reactions and purification challenges.

ReagentFormulaM.W. ( g/mol )Quantity (per 10 mmol scale)PuritySupplier Notes
Valeric Acid HydrazideC₅H₁₂N₂O116.161.16 g (10 mmol)>98%Synthesize from Ethyl Valerate or purchase
Potassium Hydroxide (KOH)KOH56.110.84 g (15 mmol)>85% (pellets)Should be freshly opened or stored in a desiccator
Carbon Disulfide (CS₂)CS₂76.140.9 ml (15 mmol)>99%Extremely Flammable. Use in a certified fume hood.
EthanolC₂H₅OH46.0730 mLAbsolute (200 proof)Anhydrous conditions are preferred for the first step
Hydrazine HydrateN₂H₄·H₂O50.061.0 mL (~20 mmol)80% or higherToxic and Corrosive. Handle with extreme care.
Hydrochloric Acid (HCl)HCl36.46As neededConcentrated (37%)For acidification/precipitation
Diethyl Ether(C₂H₅)₂O74.1250 mLAnhydrousFor washing the intermediate salt (optional)
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (for H₂S)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

Step-by-Step Synthesis Procedure

PART A: Formation of the Dithiocarbazinate Intermediate

  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper. Place a magnetic stir bar in the flask. Ensure the setup is in a well-ventilated fume hood.

  • Base Preparation: To the flask, add potassium hydroxide (0.84 g, 15 mmol) and absolute ethanol (30 mL). Stir the mixture in an ice bath until the KOH is fully dissolved and the solution is chilled (~0-5 °C).

    • Scientist's Note: Chilling the reaction is crucial to control the exothermic reaction with carbon disulfide and to prevent its evaporation (boiling point ~46 °C). Using a strong base like KOH is essential to deprotonate the hydrazide, making it a potent nucleophile.

  • Hydrazide Addition: Add valeric acid hydrazide (1.16 g, 10 mmol) to the cold ethanolic KOH solution. Stir for 10-15 minutes until it dissolves.

  • CS₂ Addition: Add carbon disulfide (0.9 mL, 15 mmol) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature below 10 °C.

    • Observation Checkpoint: Upon addition of CS₂, the solution will typically turn yellow, and a pale-yellow precipitate (the potassium salt) will begin to form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.[3][5]

    • Scientist's Note: This extended stirring period ensures the complete formation of the potassium dithiocarbazinate salt. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, acidifying it, and spotting against the starting hydrazide.

PART B: Cyclization and Product Isolation

  • Hydrazine Addition: To the reaction mixture containing the precipitated salt, add hydrazine hydrate (1.0 mL, ~20 mmol) directly.

  • Reflux: Heat the mixture to reflux gently using a heating mantle.

    • Safety First: The reaction will evolve hydrogen sulfide (H₂S), a toxic gas with a characteristic rotten egg smell. The gas outlet from the condenser MUST be connected to a scrubber containing a bleach or sodium hydroxide solution to neutralize the H₂S.

    • Observation Checkpoint: As the reaction refluxes, the color of the mixture may change (often to greenish), and the solid will gradually dissolve. The evolution of H₂S will be noticeable. Reflux for 4-6 hours. The completion of the reaction is marked by the cessation of H₂S evolution (can be tested with lead acetate paper, which will no longer turn black).[5]

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. If any solid (e.g., unreacted starting material) is present, filter it off.

  • Solvent Removal: Reduce the volume of the filtrate to about one-third of the original volume using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath and carefully acidify it dropwise with concentrated HCl until it is acidic to litmus/pH paper (pH ~5-6).

    • Observation Checkpoint: A white or off-white solid product will precipitate out of the solution upon acidification.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C. For higher purity, the product can be recrystallized from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Characterization and Validation

The structure of the synthesized 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol must be confirmed using standard analytical techniques.

Analytical MethodExpected Results
Melting Point A sharp melting point indicates high purity.
FTIR (KBr, cm⁻¹) ~3300-3100 (N-H stretching of NH₂), ~2600-2550 (S-H stretch, can be weak/broad), ~1620 (C=N stretching), ~1500 (N-H bending).[7]
¹H NMR (DMSO-d₆, δ ppm) A singlet corresponding to the two protons of the NH₂ group (e.g., ~5.8 ppm), a broad singlet for the SH proton (~13.5-14.0 ppm), and multiplets/triplets for the butyl chain protons.[3]
¹³C NMR (DMSO-d₆, δ ppm) Peaks corresponding to the C=S (thiol tautomer) and C=N carbons in the triazole ring, in addition to the four distinct carbons of the butyl chain.
Mass Spectrometry A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (C₆H₁₂N₄S = 172.25 g/mol ).

Safety and Handling Precautions

This protocol involves hazardous materials that require strict safety measures.

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a very low autoignition temperature. All operations must be conducted in a certified chemical fume hood, away from ignition sources.[9]

  • Hydrazine Hydrate (N₂H₄·H₂O): Extremely corrosive and toxic. It is a suspected carcinogen. Avoid inhalation and skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12]

  • Hydrogen Sulfide (H₂S): A highly toxic and flammable gas produced during the cyclization step. The reaction must be performed in a well-ventilated fume hood with a proper scrubbing system for the off-gas.[13]

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Mechanistic Visualization

The following diagram illustrates the key steps in the formation of the triazole ring.

Mechanism cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Cyclization node_a Valeric Hydrazide + CS₂ node_b Nucleophilic Attack (in presence of KOH) node_a->node_b 1. node_c Potassium 3-Pentanoyldithiocarbazate node_b->node_c 2. node_d Intermediate + Hydrazine Hydrate node_c->node_d One-Pot Transition node_e Intramolecular Attack & Dehydration node_d->node_e 3. node_f Elimination of H₂S node_e->node_f 4. node_g Final Triazole Product node_f->node_g 5.

Caption: Key mechanistic stages of the synthesis.

Conclusion

The one-pot synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol described herein offers a reliable and efficient route to a valuable heterocyclic building block. By understanding the causality behind each experimental step—from the crucial role of the base in the initial addition to the controlled conditions required for the cyclization—researchers can confidently reproduce and scale this reaction. Adherence to the safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294–301. [Link]

  • Al-Juboori, A. M. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 868-875. [Link]

  • Hussein, D. F., & Aziz, T. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). [Link]

  • Ivashchenko, A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8009. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Valkova, I., & Vasilev, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(3), 643-648. [Link]

  • Jadhav, S. D., & Disouza, J. I. (2022). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. [Link]

  • Gumrukcuoglu, N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

  • Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. [Link]

  • Parchenko, V., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 425-430. [Link]

  • Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]

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Application

Application Notes and Protocols for Determining the In Vitro Antifungal Activity of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antifungal activity of the novel compound, 4-amino-5-butyl-4H-1,2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antifungal activity of the novel compound, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This document outlines the scientific rationale behind the experimental design, detailed protocols for determining antifungal susceptibility, and a framework for data interpretation, grounded in established international standards.

Introduction and Scientific Rationale

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health.[1] 1,2,4-triazole derivatives are a well-established class of antifungal agents, primarily acting through the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] Its inhibition disrupts membrane integrity, leading to fungal cell death or growth inhibition. The unique structural attributes of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, particularly the butyl group at the C-5 position, warrant a thorough investigation of its antifungal potential and spectrum of activity.

This guide provides the necessary protocols to quantify the in vitro efficacy of this compound, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[1][3] The methodologies described are aligned with the performance standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[1][4][5][6][7]

Synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

While various synthetic routes for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have been reported, a common and effective method involves the cyclization of a dithiocarbazate derivative with hydrazine hydrate.[8][9][10][11] The general synthetic pathway is outlined below. The specific starting materials would be adapted for the butyl substituent.

cluster_synthesis General Synthesis Pathway ButyricAcidHydrazide Butyric Acid Hydrazide PotassiumSalt Potassium 3-(butanoyl)dithiocarbazate ButyricAcidHydrazide->PotassiumSalt + CS2_KOH Carbon Disulfide (CS2) Potassium Hydroxide (KOH) in Ethanol CS2_KOH->PotassiumSalt FinalProduct 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol PotassiumSalt->FinalProduct + HydrazineHydrate Hydrazine Hydrate (N2H4·H2O) HydrazineHydrate->FinalProduct cluster_workflow Broth Microdilution MIC Determination Workflow PrepCompound Prepare Stock Solution of Test Compound PrepPlate Prepare Serial Dilutions in 96-Well Plate PrepCompound->PrepPlate Inoculate Inoculate Plate PrepPlate->Inoculate PrepInoculum Prepare Standardized Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read MIC Endpoint (Visual or Spectrophotometric) Incubate->ReadMIC DataAnalysis Analyze and Report Data ReadMIC->DataAnalysis

Caption: Workflow for MIC determination using broth microdilution.

Alternative Method: Agar Diffusion

For a qualitative or semi-quantitative assessment, agar-based diffusion methods such as disk diffusion or gradient diffusion (E-test) can be employed. [12][13]These methods are generally easier to perform.

  • Disk Diffusion: A standardized fungal lawn is swabbed onto an agar plate, and a paper disk impregnated with a known amount of the test compound is applied. The diameter of the zone of growth inhibition around the disk is measured after incubation.

  • Gradient Diffusion: A plastic strip with a predefined gradient of the antifungal agent is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the zone intersects the strip. [12]

Data Presentation and Interpretation

The results of the MIC determination should be presented in a clear and concise tabular format. It is crucial to include results for standard antifungal agents as positive controls to contextualize the activity of the test compound.

Table 1: Hypothetical MIC Data for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol against Yeast Pathogens

Fungal Strain4-amino-5-butyl-4H-1,2,4-triazole-3-thiol MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 90028[Experimental Value]0.5
Candida glabrata ATCC 90030[Experimental Value]16
Candida parapsilosis ATCC 22019[Experimental Value]1
Candida krusei ATCC 6258[Experimental Value]64
Candida auris B11221[Experimental Value]>64

Table 2: Hypothetical MIC Data for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol against Filamentous Fungi

Fungal Strain4-amino-5-butyl-4H-1,2,4-triazole-3-thiol MIC (µg/mL)Voriconazole MIC (µg/mL) (Control)
Aspergillus fumigatus ATCC 204305[Experimental Value]0.5
Aspergillus flavus ATCC 204304[Experimental Value]1
Trichophyton rubrum ATCC 28188[Experimental Value]0.25

Postulated Mechanism of Action

As a derivative of 1,2,4-triazole, the primary mechanism of antifungal action for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is likely the inhibition of lanosterol 14α-demethylase, an enzyme in the ergosterol biosynthesis pathway.

cluster_pathway Postulated Antifungal Mechanism of Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Membrane Disrupted Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component of Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Enzyme->Ergosterol Triazole 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol Triazole->Enzyme Inhibits GrowthInhibition Fungal Growth Inhibition Membrane->GrowthInhibition Leads to

Caption: Postulated mechanism of action for triazole-based antifungal agents.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of the antifungal activity of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data. Promising MIC values against a broad spectrum of fungal pathogens would justify further investigation, including time-kill assays, studies on the mechanism of action, and evaluation of cytotoxicity and in vivo efficacy.

References

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  • Gümrükçüoğlu, N., & Uzan, B. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

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  • Garcia-Effron, G., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Cellular and Infection Microbiology, 13, 1284587. [Link]

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  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Küçükgüzel, Ş. G., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(11), 1547. [Link]

  • Wang, X., et al. (2017). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. Medicinal Chemistry Research, 26, 1354-1365. [Link]

  • Badiee, P., & Alborzi, A. (2011). Susceptibility of clinical Candida species isolates to antifungal agents by E-test, CLSI disk diffusion, and broth microdilution methods. Archives of Iranian medicine, 14(3), 177–182. [Link]

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Method

Application Notes & Protocols for the Anticancer Evaluation of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Introduction: The Rationale for Investigating 1,2,4-Triazole Scaffolds in Oncology Cancer remains a formidable challenge in global health, necessitating a continuous search for novel therapeutic agents that are both more...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1,2,4-Triazole Scaffolds in Oncology

Cancer remains a formidable challenge in global health, necessitating a continuous search for novel therapeutic agents that are both more effective and safer than existing treatments.[1] The core mechanism of cancer involves the uncontrolled growth and division of cells, which can invade and destroy surrounding tissues.[2] Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][3] This scaffold is a key component in several clinically approved drugs and is known for its ability to engage with various biological targets through hydrogen bonding and other non-covalent interactions.[1][4]

Numerous studies have demonstrated that derivatives of 1,2,4-triazole possess potent anticancer properties against a variety of human cancer cell lines, suggesting the triazole core is a valuable lead structure for designing new anticancer drugs.[4][5] These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][6]

This document provides a comprehensive technical guide for the in-vitro anticancer evaluation of a specific novel compound, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol . The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a systematic approach to characterize its cytotoxic and mechanistic profile. The workflow begins with a primary assessment of cytotoxicity and progresses to more detailed investigations into the mode of cell death and the underlying molecular pathways affected by the compound.

Part 1: Overall Experimental Strategy

A multi-faceted approach is essential to comprehensively evaluate the anticancer potential of a test compound. The strategy is to first establish its cytotoxic efficacy and selectivity, then to elucidate the primary mechanism of action—whether it inhibits proliferation, induces cell death, or both—and finally, to probe the molecular signaling pathways it modulates.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Pathway Analysis A Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) + Normal Cell Line (e.g., Fibroblasts) B Dose-Response Treatment with 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol A->B C MTT Cell Viability Assay B->C D Calculate IC50 Values (Determine Potency & Selectivity) C->D E Apoptosis Assay (Annexin V-FITC / PI Staining) D->E Based on Potency F Cell Cycle Analysis (Propidium Iodide Staining) D->F Based on Potency J Comprehensive Anticancer Profile D->J G Flow Cytometry Analysis E->G F->G H Western Blot Analysis G->H Based on Apoptosis/Cell Cycle Arrest G->J I Probe Key Proteins (e.g., Caspases, Bcl-2 family, Cyclins) H->I I->J

Caption: A logical workflow for in-vitro anticancer drug evaluation.

Part 2: Materials and Reagents

Successful and reproducible experiments depend on high-quality reagents and properly maintained equipment.

Category Item Notes
Test Compound 4-amino-5-butyl-4H-1,2,4-triazole-3-thiolSynthesize and confirm purity (>95% by HPLC). Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
Control Compound Doxorubicin or CisplatinPositive control for cytotoxicity. Prepare and store as per manufacturer's instructions.
Cell Lines MCF-7 (Breast), A549 (Lung), HCT-116 (Colon)Recommended panel for broad screening.
Normal Human Dermal Fibroblasts (NHDF)To assess selectivity towards cancer cells.[7]
Cell Culture DMEM or RPMI-1640 Medium, Fetal Bovine Serum (FBS)Medium choice is cell line dependent.
Penicillin-Streptomycin Solution, Trypsin-EDTAStandard cell culture reagents.
MTT Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Prepare a 5 mg/mL stock in sterile PBS.[8]
Dimethyl sulfoxide (DMSO) or Solubilization BufferTo dissolve formazan crystals.[9]
Apoptosis Assay Annexin V-FITC Apoptosis Detection KitMust contain Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.[10][11]
Cell Cycle Assay Propidium Iodide (PI), RNase A, 70% EthanolFor DNA staining and RNA removal.[12][13]
Western Blot RIPA Lysis Buffer, Protease/Phosphatase InhibitorsFor protein extraction.
BCA Protein Assay KitFor protein quantification.
Primary Antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-Cyclin B1, anti-Actin)Select based on apoptosis and cell cycle pathways.
HRP-conjugated Secondary AntibodiesMatched to the species of the primary antibody.
ECL Chemiluminescence SubstrateFor detection.
Equipment CO2 Incubator (37°C, 5% CO2), Laminar Flow HoodFor sterile cell culture.
96-well Plate Reader, Flow CytometerFor data acquisition.
Electrophoresis and Western Blotting ApparatusFor protein analysis.

Part 3: Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This assay provides the first critical data point: the concentration at which the compound is cytotoxic. It is based on the principle that mitochondrial dehydrogenases in metabolically active (living) cells reduce the yellow tetrazolium salt MTT into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell death.

G A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h (Allow cells to adhere) A->B C Treat with serial dilutions of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol B->C D Incubate for 48h or 72h C->D E Add 10 µL MTT Solution (5 mg/mL) to each well D->E F Incubate for 2-4h at 37°C (Formazan crystal formation) E->F G Remove medium and add 100 µL DMSO to dissolve crystals F->G H Shake plate for 15 min (Ensure complete solubilization) G->H I Read absorbance at 570 nm H->I J Calculate % Viability and IC50 Value I->J

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells and plate them into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium). Incubate overnight to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include wells for "untreated" (vehicle control, e.g., 0.1% DMSO) and "blank" (medium only).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: Add 10 µL of sterile MTT stock solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.[9][14]

  • Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Causality: To determine if the observed cytotoxicity is due to apoptosis, this assay is employed. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and will bind to these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[15] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[16]

Caption: Principle of Annexin V and Propidium Iodide staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Use an argon laser at 488 nm for excitation.

  • Analysis: Analyze the data using appropriate software. Create a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Gate the populations to quantify the percentage of cells in each quadrant: Live (lower-left), Early Apoptotic (lower-right), Late Apoptotic (upper-right), and Necrotic (upper-left).

Protocol 3: Cell Cycle Analysis

Causality: Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent cell death.[6] This protocol uses PI to stoichiometrically stain cellular DNA.[12] The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).[18]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Generate a DNA content histogram. Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the data and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18] Compare the distribution in treated cells to the untreated control to identify any cell cycle arrest.

Protocol 4: Western Blot Analysis for Key Signaling Proteins

Causality: After identifying a biological effect (e.g., apoptosis), Western blotting is used to investigate the molecular machinery involved.[19] This technique allows for the detection and semi-quantification of specific proteins, providing insight into the signaling pathways modulated by the compound.[20] For example, an increase in cleaved Caspase-3 and the Bax/Bcl-2 ratio would confirm the involvement of the intrinsic apoptosis pathway.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound as in previous assays. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, and a loading control like β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[21]

  • Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the expression of target proteins to the loading control (β-actin) to compare relative protein levels between treated and untreated samples.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Cell Line Type IC50 (µM) after 48h Selectivity Index (SI)*
MCF-7Breast Adenocarcinoma12.56.4
A549Lung Carcinoma25.23.2
HCT-116Colorectal Carcinoma18.74.3
NHDFNormal Fibroblast80.4-

*Selectivity Index = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI indicates greater selectivity for cancer cells.

Interpretation: The collective data from these assays will form a comprehensive profile. For instance, a potent IC50 value in the MTT assay (Table 1) could be mechanistically explained by data showing a significant increase in the apoptotic cell population (Annexin V assay) and an accumulation of cells in the G2/M phase (cell cycle analysis). Western blot results could further solidify these findings by showing downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, confirming the activation of the apoptotic cascade.

References

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Farmatsevtychnyi zhurnal. [Link]

  • Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals (Basel). [Link]

  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). Journal of Pharmacy and Pharmacology. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide. (2023). Medium. [Link]

  • Sachdeva, H., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Anticancer Agents in Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

  • Cell Viability Assays. (2012). Assay Guidance Manual. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science. [Link]

  • A comprehensive review on triazoles as anticancer agents. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). Archiv der Pharmazie. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (2020). ACS Omega. [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2014). YouTube. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. (2020). Frontiers in Chemistry. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]

  • MTT Cell Assay Protocol. Checkpoint lab. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2011). Methods in Molecular Biology. [Link]

  • Cancer cell culture: methods and protocols. (2011). ResearchGate. [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

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Application

Application Notes and Protocols for Corrosion Inhibition Studies of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Introduction: The Role of Triazoles in Corrosion Mitigation Corrosion is a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Triazoles in Corrosion Mitigation

Corrosion is a pervasive challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a highly effective strategy to protect metallic materials from degradation in aggressive environments. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional performance. 1,2,4-triazole derivatives, in particular, are recognized for their efficacy, cost-effectiveness, and relatively low environmental impact.[1]

This document provides a detailed guide for researchers and scientists on the application and study of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (ABMT) as a corrosion inhibitor, particularly for mild steel in acidic media. The presence of multiple heteroatoms (N and S) and an alkyl chain in the ABMT molecule allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[2]

Mechanism of Corrosion Inhibition by 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (ABMT)

The effectiveness of ABMT as a corrosion inhibitor stems from its molecular structure. The triazole ring, along with the amino and thiol groups, contains lone pairs of electrons on the nitrogen and sulfur atoms, which act as active centers for adsorption onto the metal surface. The butyl group, an electron-donating alkyl chain, enhances the electron density on the triazole ring, further promoting adsorption.

The inhibition mechanism is generally understood to involve the following key steps:

  • Adsorption: The ABMT molecules adsorb onto the metal surface, displacing water molecules and other corrosive species. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the d-orbitals of the metal atoms.[3]

  • Protective Film Formation: The adsorbed ABMT molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment.[4]

  • Blocking of Active Sites: The inhibitor molecules preferentially adsorb at the active sites on the metal surface where corrosion is most likely to initiate, thereby blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2]

The following diagram illustrates the proposed adsorption mechanism of ABMT on a metal surface.

cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface H+ H+ Metal Metal Surface H+->Metal Cathodic Reaction (inhibited) Cl- Cl- Cl-->Metal Anodic Reaction (inhibited) H2O H₂O H2O->Metal Displaced by ABMT ABMT ABMT Molecule ABMT->Metal Adsorption (N, S atoms bond to metal)

Caption: Adsorption of ABMT on a metal surface, inhibiting corrosion.

Synthesis Protocol for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (ABMT)

A reliable synthesis of ABMT is crucial for obtaining a high-purity compound for corrosion inhibition studies. The following protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole derivatives.[5][6]

Materials and Reagents:
  • Valeric acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (99%)

  • Distilled water

  • Hydrochloric acid (HCl) for acidification

Step-by-Step Procedure:
  • Synthesis of Potassium 3-valeroyl dithiocarbazate:

    • Dissolve potassium hydroxide in absolute ethanol in a flask cooled in an ice bath.

    • Slowly add valeric acid hydrazide to the cooled solution with continuous stirring.

    • Add carbon disulfide dropwise to the mixture.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated potassium salt by filtration, wash with cold ethanol, and dry.

  • Synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol:

    • Reflux the potassium 3-valeroyl dithiocarbazate with an excess of hydrazine hydrate in water for 4-6 hours.

    • Monitor the reaction for the cessation of hydrogen sulfide (H₂S) evolution (can be tested with lead acetate paper).

    • Cool the reaction mixture and filter to remove any impurities.

    • Acidify the clear filtrate with dilute hydrochloric acid to precipitate the crude product.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure ABMT.

Start Valeric Acid Hydrazide Step1 React with CS₂ and KOH in Ethanol Start->Step1 Intermediate Potassium 3-valeroyl dithiocarbazate Step1->Intermediate Step2 Reflux with Hydrazine Hydrate Intermediate->Step2 Step3 Acidification with HCl Step2->Step3 End 4-amino-5-butyl-4H-1,2,4- triazole-3-thiol (ABMT) Step3->End

Caption: Synthesis workflow for ABMT.

Experimental Protocols for Corrosion Inhibition Studies

To evaluate the performance of ABMT as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques should be employed.

Weight Loss Method

This is a straightforward method to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Immersion Test: Weigh the prepared coupons accurately. Immerse the coupons in the corrosive medium (e.g., 1 M H₂SO₄) with and without different concentrations of ABMT for a specified period (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Analysis: After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (with and without ABMT) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E) to obtain Tafel plots.

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency using: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film.

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization. Stabilize the working electrode at its OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • The Rct value is inversely proportional to the corrosion rate.

    • Calculate the inhibition efficiency using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Expected Data and Interpretation

The following tables summarize the expected results from the corrosion inhibition studies of ABMT on mild steel in an acidic medium, based on data from similar triazole derivatives.[2][7]

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE%
Blank-450100075-120-
50-44545078-11855.0
100-44222080-11578.0
200-4389082-11291.0
300-4355085-11095.0
  • Interpretation: A slight shift in Ecorr suggests that ABMT acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[2] A significant decrease in icorr with increasing inhibitor concentration indicates effective corrosion inhibition.

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)IE%
Blank50200-
5011515056.5
10026011080.8
2005508090.9
30010506095.2
  • Interpretation: An increase in Rct and a decrease in Cdl with increasing ABMT concentration confirm the formation of a protective film on the metal surface. The decreasing Cdl is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant).[7]

Surface Analysis

To visually confirm the formation of a protective film and assess the surface morphology, the following techniques are recommended:

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface, allowing for a comparison of the surface topography in the absence and presence of the inhibitor.

  • Atomic Force Microscopy (AFM): Offers three-dimensional surface profiles and quantitative data on surface roughness, which is expected to decrease in the presence of the inhibitor film.[3]

Conclusion

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is a promising corrosion inhibitor for mild steel in acidic environments. Its efficacy can be systematically evaluated using a combination of weight loss, electrochemical, and surface analysis techniques. The protocols and expected data presented in this guide provide a comprehensive framework for researchers to conduct thorough and reliable corrosion inhibition studies.

References

  • A new corrosion inhibitor namely 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) has been synthesized and its inhibitive performance towards the corrosion of mild steel in 1N sulphuric acid (H2SO4) investigated by weight loss and potentiodynamic polarization techniques. Potentiodynamic polarization measurements clearly reveal that the investigated inhibitor is of mixed type. The adsorption of the inhibitor on the metal surface in the acid solution was found to obey Temkin's adsorption isotherm. [Link]

  • The compound 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) was assessed for its effectiveness in preventing corrosion of low-carbon steel (LCS) in a hydrochloric acid (HCl) solution with a concentration of 0.5 mol L⁻¹. The inhibition performance of the ATFS compound was investigated by chemical, electrochemical, and quantum studies. The surface morphology of LCS was studied by scanning electron (SEM) and atomic force (AFM) microscopes. [Link]

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. [Link]

  • 3-Methyl-4-amino-5-mercapto-1,2,4-triazole as corrosion inhibitor for 6061/Al - 15 (vol.-%) SiC(p) composite in 0.5 M sodium hydroxide solution. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. [Link]

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Method

Application Notes and Protocols: Metal Complex Formation with 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol as a Ligand The 1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol as a Ligand

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and coordination chemistry, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring gives rise to a versatile ligand, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This molecule is capable of existing in thione-thiol tautomeric forms, which significantly influences its coordination behavior with metal ions.[2][3] The presence of multiple donor atoms—the two nitrogen atoms of the triazole ring, the exocyclic amino nitrogen, and the sulfur atom of the thiol/thione group—allows for a rich coordination chemistry, forming stable chelate complexes with a wide range of transition metals.[1][2]

The coordination of these ligands to metal ions can enhance their biological activity.[1][4] This enhancement is often attributed to the chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

This guide provides detailed protocols for the synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol and its subsequent complexation with selected transition metals (Co(II), Ni(II), Cu(II), and Zn(II)). It also outlines the essential characterization techniques to verify the successful synthesis and coordination.

Tautomerism and Coordination Sites

The ligand, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, can exist in two tautomeric forms: the thione form and the thiol form. In solution, there is an equilibrium between these two forms, although the thione form is generally more stable.[3][5] The coordination with metal ions typically occurs through the deprotonated thiol sulfur and the nitrogen of the exocyclic amino group, forming a stable five-membered ring.[2][6][7]

Tautomerism cluster_coordination Primary Coordination Sites Thione Thione Form (4-amino-5-butyl-2,4-dihydro- 3H-1,2,4-triazole-3-thione) Thiol Thiol Form (4-amino-5-butyl-4H- 1,2,4-triazole-3-thiol) Thione->Thiol Equilibrium S Sulfur (S) N_amino Amino Nitrogen (N)

Caption: Tautomeric equilibrium and primary metal coordination sites of the ligand.

Synthesis of the Ligand: 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

The synthesis of the target ligand is a multi-step process that begins with the formation of a potassium dithiocarbazinate salt from valeric acid hydrazide, followed by cyclization with hydrazine hydrate.[1][8]

Protocol 2.1: Synthesis of Valeric Acid Hydrazide
  • To a round-bottom flask, add ethyl valerate (1 mole equivalent) and hydrazine monohydrate (3 mole equivalents).

  • Add a minimal amount of absolute ethanol to ensure a clear solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the white crystalline product, wash with cold diethyl ether, and dry under vacuum.

Protocol 2.2: Synthesis of Potassium 3-valeryldithiocarbazinate
  • In a flask cooled in an ice bath, dissolve potassium hydroxide (1.5 mole equivalents) in absolute ethanol.

  • To this cold solution, add valeric acid hydrazide (1 mole equivalent) and stir until fully dissolved.

  • Add carbon disulfide (1.9 mole equivalents) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the precipitated yellow potassium salt by filtration, wash with anhydrous ether, and dry. This salt is used in the next step without further purification.[1]

Protocol 2.3: Synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol
  • In a round-bottom flask, suspend the potassium 3-valeryldithiocarbazinate (1 mole equivalent) in an excess of hydrazine hydrate (20 ml).

  • Reflux the mixture with stirring for 4-6 hours. The completion of the reaction can be monitored by the cessation of hydrogen sulfide evolution (test with lead acetate paper).[2]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6 to precipitate the crude product.

  • Filter the white precipitate, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure ligand.

Ligand_Synthesis cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt cluster_2 Step 3: Cyclization A Ethyl Valerate + Hydrazine Hydrate B Valeric Acid Hydrazide A->B Reflux in EtOH C Valeric Acid Hydrazide + KOH + CS₂ B->C D Potassium 3-valeryldithiocarbazinate C->D Stir in EtOH E Potassium Salt + Hydrazine Hydrate D->E F 4-amino-5-butyl-4H- 1,2,4-triazole-3-thiol E->F Reflux, then Acidify

Caption: Workflow for the synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

Synthesis of Metal Complexes

The metal complexes are typically synthesized by reacting the ligand with the corresponding metal salt in a 2:1 ligand-to-metal molar ratio in an alcoholic medium.[2][9]

Protocol 3.1: General Procedure for Metal(II) Complex Synthesis
  • Dissolve the ligand, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (2 mmol), in hot methanol or ethanol (20 mL).

  • In a separate beaker, dissolve the metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) (1 mmol) in the same solvent (20 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH of the mixture to 7-8 using a dilute alcoholic solution of KOH or NaOH to facilitate the deprotonation of the thiol group.

  • Reflux the resulting mixture for 2-3 hours.

  • A colored precipitate will form. Cool the mixture to room temperature.

  • Filter the complex, wash it with hot methanol and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Metal Salt Expected Complex Color
CoCl₂·6H₂OBlue or Green
NiCl₂·6H₂OGreen
CuCl₂·2H₂ODark Green
ZnCl₂White/Off-white

Physicochemical Characterization

A suite of analytical techniques is employed to confirm the structure of the ligand and its coordination to the metal ions.[2][6][9]

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds. The experimentally determined values should be in close agreement (within ±0.4%) with the calculated values for the proposed molecular formulas of the ligand and its complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the coordination sites of the ligand. Spectra are typically recorded using KBr pellets.

  • ν(N-H) of NH₂ group: A stretching band around 3250-3300 cm⁻¹ in the free ligand. This band is expected to shift to a lower frequency upon complexation, indicating the involvement of the amino group in coordination.[2]

  • ν(C=N) of triazole ring: A band around 1640-1650 cm⁻¹ in the ligand. A shift in this band's position in the complexes suggests coordination through a ring nitrogen.

  • ν(S-H): A weak band around 2500-2600 cm⁻¹ in the free ligand's spectrum, which is characteristic of the thiol group. The disappearance of this band in the spectra of the metal complexes is strong evidence for deprotonation and coordination through the sulfur atom.[2][9]

  • ν(C=S) (Thione): A band around 1050-1100 cm⁻¹.

  • New Bands: The appearance of new, non-ligand bands in the far-IR region (400-600 cm⁻¹) of the complexes' spectra can be assigned to ν(M-N) and ν(M-S) vibrations, confirming the formation of metal-ligand bonds.[9]

¹H NMR Spectroscopy

¹H NMR spectra, typically recorded in DMSO-d₆, are used to elucidate the structure of the ligand and confirm complexation.

  • -NH₂ protons: A singlet around 5.8 ppm in the free ligand. This signal may broaden or shift upon complexation.[1]

  • -SH proton: A singlet in the downfield region (around 13-14 ppm) is characteristic of the thiol proton in the thione tautomeric form.[1][5] The disappearance of this signal in the spectra of the diamagnetic complexes (e.g., Zn(II)) is definitive proof of deprotonation and coordination through sulfur.

  • Butyl group protons: The characteristic signals for the butyl group (triplets and multiplets) will be present in the upfield region.

UV-Visible Spectroscopy and Magnetic Susceptibility

These techniques provide insights into the geometry of the metal complexes.

  • Ligand: The UV-Vis spectrum of the ligand in a suitable solvent (like DMF or DMSO) will show intense bands corresponding to π→π* and n→π* transitions.

  • Complexes: The spectra of the complexes will show these ligand-centered bands, often shifted, along with new, lower-energy bands in the visible region corresponding to d-d electronic transitions for Co(II), Ni(II), and Cu(II) complexes. The positions of these bands are indicative of the coordination geometry (e.g., octahedral or tetrahedral).[2]

  • Magnetic Susceptibility: Measuring the magnetic moment at room temperature helps in determining the geometry of paramagnetic complexes. For example, octahedral Ni(II) complexes typically have magnetic moments in the range of 2.9-3.4 B.M., while tetrahedral Co(II) complexes are in the range of 4.3-5.2 B.M.

Molar Conductance

Measuring the molar conductivity of the complexes in a solvent like DMF can determine if they are electrolytic or non-electrolytic. Low molar conductance values (typically < 20 Ω⁻¹ cm² mol⁻¹) suggest a non-electrolytic nature, indicating that the anions (e.g., chloride) are part of the coordination sphere or that the complex is neutral.[9]

Applications and Future Directions

Metal complexes of 4-amino-1,2,4-triazole-3-thiol derivatives are extensively studied for their potential biological applications.

  • Antimicrobial and Antifungal Agents: Many studies have shown that the metal complexes of these ligands exhibit significantly enhanced antimicrobial and antifungal activity compared to the free ligand.[8][9] The synthesized butyl-substituted complexes should be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: The cytotoxicity of these complexes against various cancer cell lines has been reported, with some showing promising selective activity against cancerous cells over non-tumorigenic cells.[1]

  • Catalysis: The coordinated metal centers can act as catalysts in various organic transformations.

  • Materials Science: These complexes can be precursors for the synthesis of novel materials with interesting magnetic or electronic properties.

Future research should focus on expanding the range of metal ions used for complexation, exploring the formation of Schiff base derivatives from the 4-amino group to create more complex polydentate ligands, and conducting in-depth biological mechanism-of-action studies for the most promising compounds.[8][9]

References

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (URL not available)
  • Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC. [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. [Link]

  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - NIH. [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - OUCI. [Link]

  • Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)
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  • Synthesis, Structural Analysis and Thermal Behavior of New 1,2,4-Triazole Derivative and Its Transition Metal Complexes - ResearchG
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  • Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation - European Journal of Chemistry. [Link]

  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion deriv
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  • Synthesis, Characterization, Antimicrobial activty and Antioxidant Activity of Some Metal Complexes with 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)
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Application

Application Notes and Protocols for the Agricultural Research of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential agricultural applications of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential agricultural applications of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. While this specific molecule is a novel investigational compound, its core structure belongs to the 1,2,4-triazole class, a group of heterocyclic compounds with profound significance in agricultural science. This guide extrapolates from the well-documented activities of its structural analogs to propose potential applications as a fungicide, herbicide, and plant growth regulator. We provide detailed, field-proven protocols for the synthesis of the parent compound and for the systematic evaluation of its biological activities and crop safety profile. The methodologies are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Promise of a Novel Triazole Derivative

The 1,2,4-triazole nucleus is a cornerstone of modern agricultural chemistry. Derivatives of this heterocycle are renowned for their diverse biological activities, serving as potent fungicides, herbicides, and plant growth regulators.[1] The fungicidal action of many triazoles, for instance, is attributed to their ability to inhibit the C14-demethylation step in fungal ergosterol biosynthesis, a critical component of the cell membrane.[2] This targeted mechanism provides a basis for their selective toxicity against pathogenic fungi. Furthermore, various substitutions on the triazole ring have yielded compounds with herbicidal activity or the ability to modulate plant growth, often by interfering with gibberellin biosynthesis.[3]

This guide focuses on 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol , a compound whose specific agricultural applications have yet to be fully elucidated. Based on the established bioactivities of analogous 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols, which have demonstrated significant antimicrobial and antifungal properties, it is hypothesized that the 5-butyl derivative represents a promising candidate for novel agrochemical development.[4][5][6] The butyl group, being a short alkyl chain, may influence the compound's lipophilicity, potentially affecting its uptake and translocation in plants and target organisms.

This document serves as a foundational resource for initiating research into this compound. We present a putative synthesis pathway and a suite of robust screening protocols to systematically investigate its potential as a fungicide, herbicide, and plant growth regulator, with a critical emphasis on assessing its phytotoxicity to ensure crop safety.

Synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is well-established. The following protocol is adapted from standard methods for similar compounds, providing a reliable pathway for obtaining the target molecule for research purposes.[7][8] The procedure involves a three-step reaction starting from valeric acid.

Workflow for Synthesis

A Valeric Acid B Valeric Acid Hydrazide A->B Hydrazine Hydrate, Reflux C Potassium Dithiocarbazinate Salt B->C CS2, KOH, Ethanol D 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate, Water, Reflux

Caption: Synthesis pathway for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

Protocol 2.1: Synthesis

  • Step 1: Synthesis of Valeric Acid Hydrazide.

    • In a round-bottom flask, reflux a mixture of ethyl valerate (1 mole) and hydrazine hydrate (1 mole) in absolute ethanol for 6-8 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure valeric acid hydrazide.

  • Step 2: Synthesis of Potassium 3-(pentanoyl)dithiocarbazate.

    • Dissolve valeric acid hydrazide (1 mole) and potassium hydroxide (1.5 moles) in absolute ethanol with cooling in an ice bath.

    • To this chilled solution, add carbon disulfide (1.9 moles) dropwise while stirring continuously.

    • Continue stirring the mixture at room temperature for 12 hours. The precipitated potassium salt is then filtered, washed with cold ether, and dried. This salt is typically used in the next step without further purification.[8]

  • Step 3: Cyclization to 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

    • Suspend the potassium salt (1 mole) in water and add hydrazine hydrate (2 moles).

    • Reflux the mixture for 4-6 hours. The reaction can be monitored by the cessation of hydrogen sulfide gas evolution (which can be tested with lead acetate paper).

    • Cool the reaction mixture to room temperature and dilute with cold water.

    • Acidify the solution carefully with dilute hydrochloric acid (HCl). The resulting white precipitate is the target compound.

    • Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified product.

Causality: The cyclization in Step 3 is a critical reaction where the hydrazine hydrate acts as a nucleophile, leading to the formation of the stable five-membered triazole ring. Acidification is necessary to protonate the thiol group and precipitate the final product from the aqueous solution.

Application Note 1: Antifungal Activity Screening

Rationale: The 1,2,4-triazole scaffold is a well-known pharmacophore in many commercial fungicides. Therefore, the primary investigation into the utility of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol should be the assessment of its antifungal activity against economically important plant pathogens.

Workflow for In Vitro Antifungal Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution of Test Compound B Prepare Potato Dextrose Agar (PDA) Amended with Compound A->B C Pour Plates B->C D Inoculate with Fungal Plugs (e.g., Fusarium solani) E Incubate at 25-28°C D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition and Determine EC50 F->G cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A Sow Weed Seeds (e.g., Rape, Barnyard Grass) B Apply Test Compound to Soil Surface A->B C Incubate in Greenhouse (2-3 weeks) B->C D Assess Germination and Seedling Vigor C->D E Grow Weeds to 2-3 Leaf Stage F Apply Foliar Spray of Test Compound E->F G Incubate in Greenhouse (2-3 weeks) F->G H Assess Phytotoxicity and Biomass Reduction G->H

Caption: Workflow for pre- and post-emergence herbicidal screening.

Protocol 4.1: Pre- and Post-Emergence Herbicidal Assay

  • Plant Material: Use seeds of a dicot weed (e.g., Brassica napus - rape) and a monocot weed (e.g., Echinochloa crusgalli - barnyard grass). [9]2. Planting: Sow 10-15 seeds per pot in a standard potting mix.

  • Test Solution: Prepare the test compound in a suitable solvent with a surfactant at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha). An untreated control (solvent + surfactant) must be included.

  • Pre-emergence Application: Within 24 hours of sowing, apply the test solutions uniformly to the soil surface of one set of pots using a precision bench sprayer.

  • Post-emergence Application: Allow a second set of pots to grow in a greenhouse until the weeds reach the 2-3 leaf stage. Then, apply the test solutions as a foliar spray.

  • Incubation: Place all pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14h photoperiod) and water as needed.

  • Assessment: After 21 days, visually assess the herbicidal effect on a scale of 0-100%, where 0 is no effect and 100 is complete kill. For post-emergence, also harvest the above-ground biomass, dry it at 70°C for 48 hours, and weigh it to calculate the percent reduction compared to the control.

Table 2: Example Data Presentation for Post-Emergence Herbicidal Activity

Application Rate (g a.i./ha)Brassica napus (% Injury)Echinochloa crusgalli (% Injury)
0 (Control)00
1002515
2506045
5009580
100010098

Application Note 3: Phytotoxicity and Plant Growth Regulation Assessment

Rationale: It is imperative to determine if a potential agrochemical is safe for non-target crop species. Many triazoles also exhibit plant growth regulator (PGR) effects, such as stunting, which can be beneficial or detrimental depending on the crop and desired outcome. [2][10]This protocol assesses both phytotoxicity and PGR effects on a model crop.

Protocol 5.1: Crop Safety and PGR Evaluation

  • Plant Material: Grow a model crop plant (e.g., wheat, Triticum aestivum, or tomato, Solanum lycopersicum) in pots to the 2-3 leaf stage.

  • Application: Apply the test compound as a foliar spray at both the proposed effective dose (1X, determined from efficacy trials) and a higher dose (e.g., 2X or 4X) to test the margin of safety. [11]Include an untreated control.

  • Observation Period: Maintain the plants in a greenhouse for 14-21 days.

  • Visual Assessment: At 3, 7, and 14 days after treatment, visually assess phytotoxicity symptoms. [12]These include:

    • Chlorosis: Yellowing of leaf tissue.

    • Necrosis: Browning or death of tissue.

    • Stunting: Reduced plant height or growth.

    • Deformation: Curling, twisting, or malformation of leaves.

    • Rate the overall injury on a 0-10 scale (0 = no injury, 10 = plant death).

  • Quantitative Measurement: At the end of the experiment, measure:

    • Plant height.

    • Shoot and root fresh weight.

    • Shoot and root dry weight (after drying at 70°C for 72 hours).

  • Analysis: Compare the measurements of the treated plants to the control plants to quantify any growth inhibition or stimulation.

Table 3: Example Data Presentation for Phytotoxicity and PGR Assessment on Wheat

TreatmentVisual Injury (0-10) at 14 DATPlant Height (% of Control)Shoot Dry Weight (% of Control)
Control0.0100100
1X Dose0.5 (Slight stunting)9295
2X Dose2.0 (Noticeable stunting)8185
4X Dose4.5 (Stunting, minor chlorosis)6570

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  • Pylnev, V. V., et al. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. MDPI. [Link]

  • FAO/WHO. (2016). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO. [Link]

  • Al-Obaid, A. H., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • Anonymous. (2025). In-vitro screening of antifungal activity of plants in Malaysia. ResearchGate. [Link]

  • HRAC. (2017). European Guidelines to conduct herbicide resistance tests. Herbicide Resistance Action Committee. [Link]

  • GRDC. (2022). Soil and plant tissue testing for herbicide residues – how can it help. Grains Research and Development Corporation. [Link]

  • Jan, B., et al. (2021). Triazole-Based Plant Growth-Regulating Agents: A Recent Update. ResearchGate. [Link]

  • Tadesse, M., & Tadesse, A. (2023). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. Infection and Drug Resistance, 16, 6867-6879. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 71(49), 19576-19586. [Link]

  • Anonymous. (2016). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology, 9(8), 1269-1274. [Link]

  • Chaney, W. R. (2004). Regulation of Tree Growth and Development with Triazole Compounds. Purdue University. [Link]

  • Anonymous. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]

  • Anonymous. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Bentham Science. [Link]

  • Kvaterniuk, S., & Klymenko, O. (2021). Assessment of Pesticide Phytotoxicity with the Bioindication Method. ResearchGate. [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

purification of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol by recrystallization

Technical Support Center: Purification of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol Welcome to the technical support guide for the purification of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This resource is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for the purification of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this heterocyclic compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot and optimize the purification process effectively.

Introduction: The Critical Role of Purity

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The efficacy and safety of such compounds in downstream applications, particularly in drug development, are directly dependent on their purity. Recrystallization is a powerful and economical technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A successful recrystallization yields a product of high purity by excluding impurities from the growing crystal lattice.

Core Protocol: Recrystallization of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

This protocol provides a robust starting point for the purification. Given the structure of the target molecule—containing a polar triazole ring, amino and thiol groups capable of hydrogen bonding, and a nonpolar butyl group—a moderately polar solvent is the logical choice. Alcohols, such as ethanol or isopropanol, are frequently effective for similar triazole derivatives.[2][3] A patent for the related 4-amino-1,2,4-triazole specifically recommends isopropanol.[4]

Step-by-Step Methodology
  • Solvent Selection:

    • Place approximately 20-30 mg of your crude 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol into a small test tube.

    • Add the potential solvent (e.g., ethanol, isopropanol, or water) dropwise at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tube. The compound should dissolve completely at or near the solvent's boiling point.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.

  • Dissolution:

    • Place the bulk of your crude product into an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half of its volume).

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Add the chosen solvent in small portions, heating the mixture with stirring on a hot plate. Continue adding the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to maximize yield.

  • Decolorization (Optional):

    • If the hot solution is colored by high-molecular-weight impurities, remove it from the heat.

    • Add a small amount (1-2% of the solute's weight) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[1]

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective deposition of the target molecule while impurities remain in the solution (mother liquor).[5]

    • Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of ice-cold solvent to rinse away any adhering mother liquor. Using cold solvent minimizes the loss of the desired product.

    • Continue to draw air through the crystals on the filter paper for several minutes to help dry them.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the product to a constant weight. This can be done by air drying, placing it in a drying oven at a temperature well below the compound's melting point, or using a vacuum desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Product Solvent_Screen Step 1: Solvent Screening Start->Solvent_Screen Dissolution Step 2: Dissolve in Min. Hot Solvent Solvent_Screen->Dissolution Decolorize_Check Solution Colored? Dissolution->Decolorize_Check Decolorize Step 3: Add Charcoal & Hot Filter Decolorize_Check->Decolorize Yes Crystallization Step 4: Slow Cooling & Crystallization Decolorize_Check->Crystallization No Decolorize->Crystallization Isolation Step 5: Isolate via Vacuum Filtration Crystallization->Isolation Drying Step 6: Dry Crystals Isolation->Drying End Pure Product Drying->End Troubleshooting_Tree Start Problem Encountered During Recrystallization Problem_Type What is the issue? Start->Problem_Type Oiling_Out Compound 'Oiled Out' Problem_Type->Oiling_Out Oiling No_Crystals No Crystals Formed Problem_Type->No_Crystals No Crystals Low_Yield Yield is Too Low Problem_Type->Low_Yield Low Yield Impure_Product Product is Impure/Colored Problem_Type->Impure_Product Impure Sol_Oil Reheat, Add More Solvent, Cool Slowly Oiling_Out->Sol_Oil Sol_No_Crystals Boil Off Excess Solvent, Induce Crystallization No_Crystals->Sol_No_Crystals Sol_Low_Yield Use Min. Hot Solvent, Ensure Full Cooling, Wash with Ice-Cold Solvent Low_Yield->Sol_Low_Yield Sol_Impure Repeat Recrystallization, Use Activated Charcoal Impure_Product->Sol_Impure

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol? A1: Based on the structure and literature precedents for similar triazole-thiols, ethanol and isopropanol are excellent starting points. [2][3][4]These solvents are moderately polar, capable of hydrogen bonding, and readily available. A small-scale solvent screen as described in the protocol is the most reliable way to determine the optimal solvent for your specific crude product.

Q2: What are the key characteristics of a good recrystallization solvent? A2: An ideal recrystallization solvent should:

  • Completely dissolve the target compound when hot.

  • Dissolve the target compound very poorly or not at all when cold.

  • Either dissolve impurities very well at all temperatures or not at all, so they can be removed by filtration.

  • Not react with the compound being purified.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Q3: What impurities might be present in my crude product? A3: The synthesis of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols often involves the cyclization of a thiosemicarbazide intermediate, which is itself formed from a carboxylic acid derivative, hydrazine, and a source of thiocarbonyl. [6][7]Therefore, common impurities could include:

  • Unreacted starting materials (e.g., the corresponding butyl-substituted thiosemicarbazide).

  • Side-products from incomplete cyclization.

  • Byproducts from the synthesis of the thiosemicarbazide precursor.

Q4: Can I use a mixed-solvent system? A4: Yes, a mixed-solvent system is a powerful technique, especially when no single solvent has the ideal solubility properties. This typically involves a "soluble" solvent in which your compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. [7]The procedure involves dissolving the compound in a minimum of the hot "soluble" solvent and then adding the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of the "soluble" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. Common pairs include ethanol/water and hexane/ethyl acetate. [7]

Solvent Selection Data

The following table provides data on common solvents to assist in the selection process for recrystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water 10080.1Highly polar. Good for very polar compounds. [8]
Ethanol 7824.5Good general-purpose polar protic solvent. Often used for triazoles. [2][3]
Isopropanol 8219.9Slightly less polar than ethanol. Recommended for 4-amino-1,2,4-triazole. [4]
Acetone 5621.0Polar aprotic solvent. Good for moderately polar compounds.
Ethyl Acetate 776.0Medium polarity. Often used in a solvent pair with hexane. [8]
Hexane 691.9Nonpolar. Used for nonpolar compounds or as an anti-solvent.

References

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 849-860. Available from: [Link]

  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Available from: [Link]

  • Tiornel, A., et al. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. U.S. Patent No. 6,504,033 B1.
  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]

  • Kadhim, R. J., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Available from: [Link]

  • Krasnikov, V. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7678. Available from: [Link]

  • Krasnikov, V. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7678. Available from: [Link]

  • Al-Masoudi, W. A. (2018). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Iraqi Journal of Pharmaceutical Sciences, 27(1), 74-79. Available from: [Link]

  • ResearchGate. (2014). Can someone help me to workout the triazole derivatives of 4- substituted acetophenones as 'm obtaining the final compounds as sticky material? Available from: [Link]

  • Wang, Z., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1740. Available from: [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(7), 896. Available from: [Link]

  • Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. Available from: [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • Chaouiki, A., et al. (2024). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 14(1), 16183. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

  • Wang, R., et al. (2021). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. Crystal Growth & Design, 21(11), 6393-6401. Available from: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Liu, W., et al. (2025). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. RSC Advances, 15(1), 1-10. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Alkyl-1,2,4-Triazole-3-thiols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-alkyl-1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-alkyl-1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these versatile heterocyclic scaffolds. 1,2,4-triazole-3-thiones are crucial building blocks in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in your experiments.

Troubleshooting Guide: Common Experimental Challenges

This section addresses the most common issues encountered during the synthesis of 5-alkyl-1,2,4-triazole-3-thiols, particularly when using the prevalent method of cyclizing an acylthiosemicarbazide intermediate.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low or no yield is a frequent issue that can stem from several stages of the synthesis. The most common culprits are incomplete formation of the acylthiosemicarbazide intermediate or inefficient cyclization.

Causality Analysis & Solutions:

  • Inefficient Acylation: The initial acylation of thiosemicarbazide with a carboxylic acid (or its derivative) is a critical step.

    • Probable Cause: If using a free carboxylic acid, direct reaction with thiosemicarbazide is often inefficient without a coupling agent. The activation of the carboxylic acid is paramount.

    • Solution: Employ a dehydrating/coupling agent like Polyphosphate Ester (PPE). PPE has proven effective for this acylation, often performed in a solvent like chloroform.[3][4][5] Using a hydrothermal reaction vessel can improve this step by allowing for increased temperature and pressure, which can simplify the isolation of the intermediate.[3][5] Alternatively, convert the carboxylic acid to a more reactive species like an acid chloride or ester first.

  • Poor Solubility of Intermediates: The acylthiosemicarbazide intermediate may have poor solubility in the reaction solvent, causing it to precipitate before cyclization can occur.

    • Probable Cause: The polarity and structure of your starting materials can lead to intermediates that are insoluble in common solvents.

    • Solution: The choice of solvent is critical. While chloroform is effective in many PPE-mediated reactions, sometimes a change is necessary. For instance, if a resin-like mass forms instead of a precipitate, or if the reaction proceeds too far to form side products, switching the solvent may be required.[3] One study found that replacing chloroform with ethyl acetate was successful for a specific substrate, highlighting the need for case-by-case optimization.[3] The goal is to select a solvent system where the intermediate has sufficient solubility to undergo cyclization but allows for product precipitation.

  • Suboptimal Cyclization Conditions: The ring-closure step is highly sensitive to the reaction conditions, especially the choice and concentration of the base.

    • Probable Cause: Insufficiently basic conditions will fail to promote the necessary intramolecular nucleophilic attack and dehydration. Conversely, overly harsh conditions can lead to degradation.

    • Solution: The classical and most reliable method for cyclization is heating the acylthiosemicarbazide intermediate in an aqueous alkaline solution, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] The reaction progress should be monitored (e.g., by TLC) to determine the optimal heating time, which can range from a few hours to over 9 hours.[3]

Question 2: I've isolated a product, but my characterization (¹H NMR) doesn't match the expected 1,2,4-triazole-3-thiol. I suspect an isomer has formed. What is it and how can I avoid it?

Answer: This is a classic challenge in this synthesis. You have likely formed the isomeric 5-alkyl-1,3,4-thiadiazol-2-amine . The formation of this side product is a competing reaction pathway that is highly dependent on the cyclization conditions.

Mechanistic Insight:

The acylthiosemicarbazide intermediate possesses two nucleophilic nitrogen atoms and a nucleophilic sulfur atom. The cyclization can proceed via two distinct pathways, as illustrated below. The key to forming the desired 1,2,4-triazole is to favor the pathway involving nucleophilic attack by the nitrogen at position 4 (N4).

Troubleshooting & Prevention:

  • Favor Alkaline Conditions for Cyclization: The most effective way to promote the formation of the 1,2,4-triazole ring is to perform the cyclization in a basic medium.[1] The base deprotonates the N4 nitrogen, increasing its nucleophilicity and directing the reaction towards the desired product.

  • Avoid Acidic Cyclization: Strong acids or dehydrating agents like PPE, if left to react for too long or at too high a temperature during the acylation step, can directly catalyze the cyclization to the 1,3,4-thiadiazole.[3] If you are using PPE, it is crucial to control the reaction to isolate the acylthiosemicarbazide intermediate first, before proceeding to a separate alkaline cyclization step.[3][5]

  • Product Identification: You can readily distinguish between the two isomers using ¹H NMR spectroscopy. The N-H and S-H protons of the 1,2,4-triazole-3-thiol ring typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole, which appear in the aromatic region (around 7-8 ppm).[3][4]

Question 3: My final product is difficult to purify and appears oily or contaminated. What purification strategies do you recommend?

Answer: Purification can indeed be challenging due to the nature of the thiol group and potential impurities. A highly effective and often overlooked technique is to exploit the acidic nature of the triazole-thiol.

Recommended Purification Protocol:

  • Salt Formation: Dissolve the crude product in a sufficient amount of aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution. The 1,2,4-triazole-3-thiol is acidic and will deprotonate to form a water-soluble potassium or sodium salt.[5] Most organic, non-acidic impurities (like the 1,3,4-thiadiazole side product) will remain insoluble.

  • Filtration/Extraction: Filter the alkaline solution to remove any undissolved solids. If the impurities are also soluble, you can perform an extraction with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove them from the aqueous layer containing your salt.

  • Charcoal Treatment: For colored impurities, treat the aqueous solution with a small amount of activated charcoal and then filter.[5]

  • Reprecipitation: Slowly acidify the clear, cold (use an ice bath) aqueous filtrate with a dilute acid like 0.5 M HCl. The pure 5-alkyl-1,2,4-triazole-3-thiol will precipitate out of the solution as the pH drops to ~2.

  • Isolation: Collect the purified solid product by filtration, wash it thoroughly with cold water to remove any residual salts, and dry it under a vacuum.

This acid/base purification strategy is highly effective and is a cornerstone of obtaining high-purity triazole-thiols.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 5-alkyl-1,2,4-triazole-3-thiols?

There are two primary, well-established routes:

  • Route A (Hoggart's Method): This involves the reaction of an acyl hydrazide (R-CO-NHNH₂) with an isothiocyanate (R'-NCS), followed by base-catalyzed cyclization of the resulting acylthiosemicarbazide.[1][6] This is a very common and reliable method.

  • Route B (Direct Acylation): This route involves the direct acylation of thiosemicarbazide (H₂N-NH-CS-NH₂) with a carboxylic acid or its activated derivative, followed by base-catalyzed cyclization.[3] This approach can be more direct if the corresponding acyl hydrazide is difficult to prepare.[3]

// Nodes for Route A CarboxylicAcidA [label="Carboxylic Acid\n(R-COOH)"]; AcylHydrazide [label="Acyl Hydrazide\n(R-CO-NHNH₂)"]; Isothiocyanate [label="Isothiocyanate\n(R'-NCS)"]; IntermediateA [label="Acylthiosemicarbazide\nIntermediate"]; ProductA [label="1,2,4-Triazole-3-thiol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Route B CarboxylicAcidB [label="Carboxylic Acid\n(R-COOH)"]; Thiosemicarbazide [label="Thiosemicarbazide"]; IntermediateB [label="Acylthiosemicarbazide\nIntermediate"]; ProductB [label="1,2,4-Triazole-3-thiol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges for Route A CarboxylicAcidA -> AcylHydrazide [label="Hydrazine"]; {AcylHydrazide, Isothiocyanate} -> IntermediateA [label="Addition"]; IntermediateA -> ProductA [label="Base-catalyzed\nCyclization"];

// Edges for Route B {CarboxylicAcidB, Thiosemicarbazide} -> IntermediateB [label="Direct Acylation\n(e.g., with PPE)"]; IntermediateB -> ProductB [label="Base-catalyzed\nCyclization"];

// Route Labels labelA [label="Route A", shape=plaintext, fontsize=12, fontcolor="#34A853"]; labelB [label="Route B", shape=plaintext, fontsize=12, fontcolor="#EA4335"]; {rank=same; CarboxylicAcidA; CarboxylicAcidB;} {rank=same; ProductA; ProductB;} } dots Caption: Overview of the two primary synthetic routes to 1,2,4-triazole-3-thiols.

Q2: When should I choose Route A over Route B?

The choice depends on the availability and stability of starting materials. Route A is often preferred if the required acyl hydrazide is commercially available or easily synthesized. Route B is particularly advantageous when the synthesis of the necessary acyl hydrazide is problematic or requires non-standard conditions.[3]

Q3: How critical is the choice of base for the cyclization step?

It is very critical. Strong inorganic bases like NaOH or KOH in an aqueous or alcoholic solution are standard for promoting the cyclization towards the 1,2,4-triazole ring.[1] Organic bases can be used but are less common for this specific transformation. The concentration of the base is also important; typically, a 2M solution is sufficient to drive the reaction to completion.

Validated Experimental Protocol

This protocol describes the synthesis of a 5-alkyl-4H-1,2,4-triazole-3-thiol from a carboxylic acid and thiosemicarbazide using PPE, followed by alkaline cyclization, based on established literature methods.[3][5]

Step 1: Acylation of Thiosemicarbazide

  • Reagent Preparation: In a 10 mL hydrothermal reaction vessel, thoroughly mix the carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol) with a spatula.

  • Solvent Addition: Add dry chloroform (4 mL) and a magnetic stir bar to the mixture.

  • Reaction Initiation: Place the open vessel on a magnetic stirrer and add Polyphosphate Ester (PPE, ~1.5 g) while stirring.

  • Heating: Immediately seal the vessel and heat in a jacket maintained at 90 °C for 11 hours.

  • Isolation of Intermediate: After cooling, a precipitate of the acylthiosemicarbazide intermediate should form. Isolate this precipitate by filtration and wash it with chloroform.

Step 2: Cyclodehydration to 1,2,4-Triazole-3-thiol

  • Suspension: Suspend the filtered precipitate from Step 1 in water (15 mL).

  • Basification: Add a 2 M KOH solution dropwise to adjust the pH to 9-10.

  • Cyclization: Stir the resulting mixture at 90 °C for 9 hours, maintaining the pH between 9 and 10 by periodic addition of 2 M KOH.

  • Purification (Work-up):

    • Cool the reaction mixture and filter off any undissolved precipitate (potential side products).

    • Treat the filtrate with activated charcoal (~80 mg), stir for 15 minutes, and filter again.

    • Place the clear filtrate in an ice bath and acidify to pH ~2 with 0.5 M HCl.

    • Collect the resulting pure precipitate by filtration, wash with a cold 90:10 water/methanol mixture, and dry under vacuum.

Data Summary Table

Parameter Recommendation Rationale / Key Insight Reference
Acylation Agent Polyphosphate Ester (PPE)Effective for direct coupling of carboxylic acids and thiosemicarbazide.[3]
Cyclization Condition Aqueous Alkali (e.g., 2M KOH)Strongly favors the formation of the desired 1,2,4-triazole isomer over the 1,3,4-thiadiazole.[1]
Key Solvent Chloroform (for acylation)Found to be a universal and effective solvent for the PPE-mediated acylation step.[3]
Purification Method Base-Solubilization / Acid-PrecipitationExcellent for removing non-acidic organic impurities and isolating a high-purity product.[5]
Isomer Differentiation ¹H NMR SpectroscopyThe SH/NH protons of the triazole-thiol appear at a characteristic low field (13-14 ppm).[3][4]

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Tretyakov, B.A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Kaliyeva, A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health (NIH). [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol in Bioassays

Welcome to the technical support center for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this class of compounds in bioassay development. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. What are its general solubility properties?

A1: 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, like many of its structural analogs, is expected to have poor aqueous solubility. Similar compounds, such as 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, are known to be insoluble in water but soluble in organic solvents[1]. Therefore, direct dissolution in aqueous buffers or cell culture media is not recommended and will likely lead to compound precipitation.

Q2: What is the best solvent to use for preparing a stock solution?

A2: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds, making it a standard choice for preparing high-concentration stock solutions in drug discovery and high-throughput screening (HTS)[2][3]. It is crucial to use anhydrous DMSO to prevent the introduction of water, which can decrease the compound's solubility in the stock solution[4].

Q3: I prepared a 10 mM stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?

A3: This phenomenon is commonly referred to as "solvent shock" or "precipitation upon dilution." It occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous medium[5]. The drastic change in solvent polarity causes the compound to crash out of the solution. The key is to carefully manage the dilution process to maintain the compound's solubility at its final working concentration.

Q4: How can I prevent my compound from precipitating in the final assay medium?

A4: To avoid precipitation, it is essential to keep the final concentration of your organic solvent (e.g., DMSO) as low as possible, typically below 1%, and often below 0.5%, to minimize solvent-induced artifacts and cellular toxicity[6][7]. Additionally, consider preparing an intermediate dilution of your stock solution in a co-solvent system before the final dilution into the aqueous medium.

Q5: Are there any stability concerns I should be aware of with this compound?

A5: Yes, the thiol group (-SH) in the molecule is susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH, which can lead to the formation of disulfide bridges and other degradation products[8][9]. This can alter the compound's activity and concentration over time. Furthermore, the solubility and stability of thiol-containing compounds can be pH-dependent[10][11][12]. It is advisable to prepare fresh dilutions for each experiment and minimize the exposure of the compound to air and light.

Troubleshooting Guide

Visual Troubleshooting Workflow

This flowchart provides a step-by-step guide to diagnose and resolve solubility issues with 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

G cluster_start Initial Observation cluster_stock Stock Solution Check cluster_dilution Dilution & Assay Conditions cluster_advanced Advanced Solubilization start Compound Precipitation in Bioassay stock_check Is the DMSO stock solution clear? start->stock_check stock_precip Precipitate in stock stock_check->stock_precip No dilution_check Precipitation upon dilution? stock_check->dilution_check Yes stock_solution Action: Use anhydrous DMSO. Gently warm (37°C) and vortex. Consider lower stock concentration. stock_precip->stock_solution final_conc_check What is the final DMSO concentration? dilution_check->final_conc_check high_dmso > 1% final_conc_check->high_dmso low_dmso < 1% final_conc_check->low_dmso reduce_dmso Action: Lower final DMSO concentration. Use serial dilutions. high_dmso->reduce_dmso media_interaction Possible interaction with media components? low_dmso->media_interaction serum_check Is serum present? media_interaction->serum_check no_serum No Serum serum_check->no_serum yes_serum Serum Present serum_check->yes_serum ph_stability Consider pH and thiol stability. no_serum->ph_stability serum_action Action: Test in serum-free media. Compound may bind to proteins. yes_serum->serum_action serum_action->ph_stability ph_action Action: Prepare fresh solutions. Minimize exposure to air/light. Evaluate stability at assay pH. ph_stability->ph_action advanced_sol Still precipitating? ph_action->advanced_sol cosolvent Action: Use a co-solvent (e.g., PEG400, ethanol) in intermediate dilution step. advanced_sol->cosolvent excipients Action: Explore use of solubilizing excipients (e.g., cyclodextrins). advanced_sol->excipients

Caption: Troubleshooting flowchart for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

Materials:

  • 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath (optional, set to 37°C)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Calculate the mass of the compound required to make a 10 mM solution in your desired volume of DMSO.

  • Weigh the compound accurately and place it in a sterile amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the solution vigorously for 2-5 minutes.

  • Visually inspect for any undissolved particles.

  • If particles remain, briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Do not overheat, as it may degrade the compound.

  • Once a clear solution is obtained, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light. For many compounds, storage in solvent at -80°C is recommended for up to 6 months[13].

Protocol 2: Serial Dilution for Bioassays to Minimize Precipitation

Objective: To prepare working concentrations of the compound in aqueous media while avoiding precipitation.

Procedure:

  • Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) by diluting your 10 mM DMSO stock solution with 100% DMSO. This can help in making more accurate subsequent dilutions.

  • Serial Dilution in Assay Medium:

    • Add the required volume of your assay medium to your wells or tubes.

    • Add a small volume of your DMSO stock (or intermediate stock) to the medium. Crucially, ensure the final DMSO concentration remains below your assay's tolerance limit (e.g., <0.5%).

    • Mix immediately and thoroughly by gentle pipetting or agitation.

    • Perform serial dilutions directly in the assay medium.

Example Dilution Scheme:

StepStarting ConcentrationVolume of StockDiluentVolume of DiluentFinal ConcentrationFinal DMSO %
110 mM (in DMSO)2 µLAssay Medium198 µL100 µM1.0%
2100 µM20 µLAssay Medium180 µL10 µM0.1%
310 µM20 µLAssay Medium180 µL1 µM0.01%

Advanced Solubilization Strategies

If precipitation persists even with optimized dilution protocols, consider these advanced strategies:

  • Co-solvents: The use of a water-miscible co-solvent can help to bridge the polarity gap between DMSO and the aqueous medium[14][15]. Co-solvents like polyethylene glycol 400 (PEG400), ethanol, or glycerol can be incorporated into an intermediate dilution step[13].

  • Excipients: For particularly challenging compounds, the use of solubilizing excipients such as cyclodextrins can be explored[16]. These molecules have a hydrophobic core and a hydrophilic exterior, which can encapsulate the drug molecule and improve its aqueous solubility.

Data Summary Table

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSOHigh solubilizing power for hydrophobic compounds.[3]
Stock Concentration 1-10 mMA balance between having a concentrated stock and minimizing the risk of precipitation upon dilution.[7]
Final DMSO Concentration < 0.5% (assay dependent)To minimize solvent toxicity and off-target effects.[6]
Storage -20°C or -80°C, protected from lightTo ensure long-term stability and prevent degradation.[13]
Handling of Thiol Group Prepare fresh dilutions, minimize air exposureThe thiol group is susceptible to oxidation, which can be pH-dependent.[8][11]

References

  • ChemBK. (2024, April 10). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation. [Link]

  • ResearchGate. Stability of thiol groups at different pH environments at 37°C. [Link]

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Lin-Gibson, S., et al. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295. [Link]

  • ResearchGate. Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • PubMed. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • ResearchGate. How can I avoid precipitation of a substance after adding DMEM?. [Link]

  • PubMed Central. Compound Management for Quantitative High-Throughput Screening. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology, 3, 366-375.
  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. (2025, April 21).
  • PubMed. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Semantic Scholar. Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. [Link]

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]

  • ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]

  • PubMed Central. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. [Link]

  • PubMed Central. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

  • ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]

  • PubMed Central. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support center for the stability testing of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have structured this resource to not only provide protocols but also to explain the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol that influence its stability?

A1: The stability of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is primarily influenced by two key functional groups: the 1,2,4-triazole ring and the exocyclic thiol (-SH) group.

  • 1,2,4-Triazole Ring: The triazole ring itself is an aromatic heterocycle and is generally quite stable.[1][2] It is resistant to cleavage under many conditions. However, the overall electronic nature of the ring can be influenced by its substituents.

  • Thiol Group (-SH): The thiol group is the most reactive site for degradation. It is susceptible to oxidation, which can be catalyzed by factors such as pH, temperature, light, and the presence of metal ions.[3] The primary oxidation product is a disulfide dimer, but further oxidation to sulfonic acids can occur under more aggressive conditions.[4][5]

  • 4-Amino Group (-NH2): The primary amino group can also be a site for reactions, such as condensation with aldehydes or ketones, but it is generally less reactive than the thiol group under typical stability testing conditions.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on the functional groups, the most probable degradation pathways are:

  • Oxidative Degradation: The thiol group can be oxidized to form a disulfide dimer. This is a very common degradation pathway for thiol-containing compounds.[5] Under strong oxidative stress, the sulfur atom can be further oxidized to form sulfenic, sulfinic, and ultimately sulfonic acid derivatives.

  • Hydrolytic Degradation: While the triazole ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening, although this is less likely than oxidation.

  • Photodegradation: Exposure to UV or visible light can generate free radicals, which can accelerate the oxidation of the thiol group.[6]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific decomposition products would need to be identified through techniques like mass spectrometry. Some triazole derivatives are stable up to 150-216 °C.[7][8]

Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?

A3: Forced degradation studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing (e.g., high temperature, extreme pH, high oxidant concentration).[9] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Understanding the intrinsic stability of the molecule: This information is valuable for formulation development, packaging selection, and setting appropriate storage conditions.[10]

Troubleshooting Guide

Problem 1: I am observing multiple, unexpected peaks in my HPLC chromatogram even in my control sample.

  • Probable Cause 1: Oxidative degradation of the thiol group.

    • Explanation: The thiol group is highly susceptible to oxidation, which can be catalyzed by dissolved oxygen in the mobile phase or diluent, or by trace metal ions. The most common product is the disulfide dimer.

    • Solution:

      • De-gas solvents: Thoroughly de-gas all mobile phases and sample diluents to remove dissolved oxygen.

      • Use antioxidants: Consider adding a small amount of an antioxidant, such as EDTA (to chelate metal ions) or dithiothreitol (DTT) (in excess to keep the sample in its reduced form), to your sample diluent. Be aware that DTT will interfere with the analysis of oxidative degradation.

      • Use fresh samples: Prepare samples immediately before analysis.

  • Probable Cause 2: Contamination of glassware or solvents.

    • Explanation: Trace impurities in your solvents or on your glassware can react with the compound.

    • Solution:

      • Use high-purity HPLC-grade solvents.

      • Ensure all glassware is scrupulously clean.

Problem 2: I am having difficulty dissolving the compound for my stability studies.

  • Probable Cause: The compound may have poor solubility in aqueous solutions at neutral pH.

    • Explanation: The solubility of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol can be pH-dependent due to the acidic nature of the thiol group and the basic nature of the amino and triazole groups.

    • Solution:

      • Determine the pKa: Experimentally determine the pKa values of the compound. This will help in selecting an appropriate pH for dissolution.

      • Use co-solvents: For stock solutions, consider using a water-miscible organic solvent such as methanol, acetonitrile, or DMSO.[11] Be mindful of the concentration of the organic solvent in your final sample, as it can affect HPLC analysis.

      • Adjust pH: Based on the pKa, adjust the pH of your aqueous diluent to ionize the molecule and improve solubility. For example, a basic pH will deprotonate the thiol, potentially increasing solubility.

Problem 3: My mass balance in the forced degradation study is low (significantly less than 95%).

  • Probable Cause 1: Formation of non-UV active degradation products.

    • Explanation: Some degradation pathways may lead to products that do not have a chromophore that absorbs at the wavelength you are using for detection.

    • Solution:

      • Use a photodiode array (PDA) detector: A PDA detector will allow you to examine the entire UV spectrum for each peak and identify any shifts in the maximum absorbance wavelength.

      • Use a mass spectrometer (MS) as a detector: An LC-MS system is highly recommended for stability studies as it can detect compounds that are not UV-active and provides valuable mass information for structural elucidation.

  • Probable Cause 2: Formation of volatile degradation products.

    • Explanation: Degradation may lead to small, volatile molecules that are lost during the experiment.

    • Solution:

      • Use a headspace gas chromatography (GC) system to analyze for volatile degradation products if this is suspected.

  • Probable Cause 3: Adsorption of the compound or its degradants onto the container surface.

    • Explanation: The compound or its degradation products may be adsorbing to the walls of the vials or containers used in the study.

    • Solution:

      • Use silanized glass vials or polypropylene vials to minimize adsorption.

      • Rinse the container with a strong solvent after removing the sample and analyze the rinse to check for adsorbed material.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the active substance. Adjust the duration of the study or the strength of the stressor as needed.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 N NaOH.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 N HCl.
Neutral Hydrolysis Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C for 2, 4, 8, and 24 hours.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
Thermal Degradation Store the solid compound in a thermostatically controlled oven at 80°C for 24, 48, and 72 hours. Also, expose the stock solution to the same conditions.
Photostability Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration (e.g., 100 µg/mL) with the mobile phase, and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

1. Initial Method Parameters:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 5% B to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA detector, scan from 200-400 nm. Select a monitoring wavelength based on the UV spectrum of the parent compound.
Injection Volume 10 µL

2. Method Optimization:

  • Inject a mixture of the stressed samples (e.g., a mixture of acid-degraded, base-degraded, and peroxide-degraded samples) to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Adjust the gradient, mobile phase pH, and column temperature as needed to achieve optimal separation (resolution > 2 between all peaks).

3. Method Validation:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Stability-Indicating HPLC-PDA/MS Analysis Acid->Analysis Sample & Dilute Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Sample & Dilute Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Sample & Dilute Thermal Thermal (80°C, Solid & Solution) Thermal->Analysis Sample & Dilute Photo Photolytic (ICH Q1B) Photo->Analysis Sample & Dilute API API Stock Solution (1 mg/mL) API->Acid Expose API->Base Expose API->Oxidative Expose API->Thermal Expose API->Photo Expose Results Identify Degradants Establish Pathways Validate Method Analysis->Results

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway: Oxidation of the Thiol Group

Oxidation_Pathway Parent 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (R-SH) Dimer Disulfide Dimer (R-S-S-R) Parent->Dimer Mild Oxidation [O] Sulfonic Sulfonic Acid (R-SO3H) Dimer->Sulfonic Strong Oxidation [O]

Caption: Simplified oxidative degradation pathway of the thiol group.

References

  • Sumeet Prachand. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][13][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • ResearchGate. (2025). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • MDPI. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. [Link]

  • K. S. Rao & A. K. Chaudhary. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. [Link]

  • National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][13][14]-triazole-3-thiol derivatives as antimicrobial agents. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

  • National Library of Medicine. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • ResearchGate. (n.d.). THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

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Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for the spectral analysis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the spectral analysis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this multifaceted heterocyclic compound. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that give rise to spectral complexities, empowering you to approach your data with confidence.

The structure of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol presents several analytical hurdles, including multiple labile protons, the potential for tautomerism, and complex signal splitting. This guide addresses these issues in a practical, question-and-answer format, grounded in established spectroscopic principles.

Section 1: Predicted NMR Signatures - A Theoretical Baseline

Before troubleshooting, it's essential to have a theoretical framework for what an "ideal" spectrum might look like. The primary structure consists of a butyl chain and the triazole core, each with distinct signals.

Predicted Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. These are estimates and can vary significantly based on experimental conditions.

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Butyl-CH₃ ~0.9 (triplet)~13-14Terminal methyl group.
Butyl-CH₂ ~1.3-1.4 (sextet)~22-23Methylene group adjacent to CH₃.
Butyl-CH₂ ~1.6-1.7 (sextet)~29-30Methylene group adjacent to the triazole ring.
Butyl-CH₂ ~2.7-2.9 (triplet)~25-26Methylene group directly attached to C5 of the triazole.
**Amino (NH₂) **4.0 - 6.0 (broad)N/AHighly variable, solvent and concentration dependent.[1][2]
Thiol (SH) 1.0 - 4.0 (broad)N/AHighly variable; may exchange or be part of a thione tautomer.[3]
Triazole C3 N/A~160-170Carbon bearing the thiol/thione group. Shift is highly sensitive to tautomeric form.
Triazole C5 N/A~150-160Carbon bearing the butyl group.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the spectral interpretation of this molecule.

Q1: Why are some of my proton signals extremely broad and their chemical shifts variable?

Answer: This is the most frequent issue and is characteristic of labile protons . In your molecule, the amino (NH₂) and thiol (SH) protons are attached to heteroatoms (nitrogen and sulfur) and can rapidly exchange with each other, with trace amounts of water, or with protic solvents.[4]

  • Causality: This rapid chemical exchange occurs on a timescale similar to or faster than the NMR experiment itself. The spectrometer, therefore, observes an average of all the proton environments, resulting in a broadened signal.[5] The extent of hydrogen bonding, which is highly dependent on solvent, concentration, and temperature, directly impacts the electron density around these protons, causing their chemical shifts to vary significantly between experiments.[6][7]

  • Troubleshooting: To obtain sharper signals for labile protons, use a polar aprotic solvent like DMSO-d₆ . This solvent acts as a hydrogen bond acceptor, which reduces the rate of intermolecular proton exchange compared to solvents like CDCl₃ or D₂O.[4][5]

Q2: My NH₂ and SH signals have disappeared. Where did they go?

Answer: The disappearance of labile proton signals is almost always due to exchange with deuterium from the NMR solvent.

  • Causality: If you are using a protic deuterated solvent such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O), the acidic NH and SH protons will rapidly exchange with the solvent's deuterium atoms. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signals for these protons vanish from the spectrum.[4][5]

  • Application: This phenomenon is the basis for the D₂O exchange experiment , a powerful diagnostic tool. If you have an unassigned broad peak that you suspect is a labile proton, you can intentionally add a drop of D₂O to your sample (in a solvent like CDCl₃ or DMSO-d₆), shake it, and re-acquire the spectrum. If the peak disappears, you have confirmed it as an exchangeable proton.[1][8]

Q3: I see more signals than expected, including a very downfield peak (~13-14 ppm). Am I looking at an impurity or something else?

Answer: You are likely observing thiol-thione tautomerism . The 1,2,4-triazole-3-thiol ring system can exist in equilibrium with its 1,2,4-triazole-3-thione tautomer. This is not an impurity but rather a different isomeric form of your compound.

  • Mechanistic Insight: The thione form possesses a C=S double bond and an N-H bond on the triazole ring, whereas the thiol form has a C-S single bond and an S-H bond. Gas-phase calculations and solid-state studies often show that the thione form is the more stable tautomer.[9]

  • DOT Diagram: Thiol-Thione Tautomerism

  • Spectral Evidence:

    • ¹H NMR: The key diagnostic signal is the N-H proton of the thione ring, which is highly deshielded and appears far downfield, typically in the 13-14 ppm range. [3]The S-H proton of the thiol form is found much further upfield.

    • ¹³C NMR: The carbon attached to the sulfur (C3) provides definitive proof. In the thione form, this is a thiocarbonyl carbon (C=S) and its signal appears around 165-170 ppm . [3]In the thiol form, the C-SH carbon is more shielded and appears at a lower chemical shift.

Q4: The signals for my butyl chain are overlapping and difficult to interpret. How can I resolve them?

Answer: Signal overlap in alkyl chains is common. Several strategies can be employed to resolve these signals.

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, often resolving overlapping multiplets.

  • Change of Solvent: Sometimes, changing the NMR solvent can induce small changes in chemical shifts (anisotropic effects), which may be sufficient to resolve overlapping signals. [8]* 2D NMR Spectroscopy: The most robust solution is to perform a 2D NMR experiment.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It will allow you to "walk" down the butyl chain, starting from the most distinct signal (e.g., the triplet of the terminal CH₃ or the triplet of the CH₂ group attached to the ring) and identifying each adjacent CH₂ group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This is invaluable for unambiguously assigning both the ¹H and ¹³C signals of the butyl chain.

Section 3: Key Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

This protocol confirms the identity of NH₂ and SH/NH protons.

  • Sample Preparation: Prepare your sample of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol in a suitable aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shift, integration, and shape of the suspected labile proton signals.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. The signals corresponding to the NH₂ and SH/NH protons should significantly decrease in intensity or disappear entirely in the second spectrum. [2][8]

Protocol 2: Variable Temperature (VT) NMR for Studying Exchange Dynamics

This protocol can help sharpen broad peaks from dynamic processes like slow proton exchange or restricted bond rotation.

  • Sample Preparation: Prepare a sample in a solvent with a wide liquid range, such as toluene-d₈ or DMSO-d₆.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation:

    • Cooling: Decrease the sample temperature in increments (e.g., 10 K) and acquire a spectrum at each step. Cooling often slows down exchange processes, leading to sharper signals. You may even resolve distinct signals for previously equivalent protons.

    • Heating: If signals are sharp but you suspect conformational isomers, heating the sample can cause them to coalesce into a single, averaged signal.

  • Analysis: Observe the changes in peak shape, width, and chemical shift as a function of temperature. A significant sharpening of a broad peak upon cooling is a strong indication of a dynamic exchange process.

Section 4: Systematic Interpretation Workflow

Navigating a complex spectrum requires a logical approach. The following workflow provides a step-by-step guide to interpreting the NMR data for your compound.

  • DOT Diagram: NMR Interpretation Workflow

    workflow cluster_initial 1. Initial Data Acquisition cluster_analysis 2. Signal Analysis cluster_troubleshoot 3. Troubleshooting & Confirmation cluster_advanced 4. Advanced Experiments A Acquire ¹H and ¹³C NMR in DMSO-d₆ B Identify Butyl Chain Signals (0.8-3.0 ppm) - Triplet, 2x Sextet, Triplet A->B C Identify Labile Protons (Broad Signals) - NH₂ (~4-6 ppm) - SH/NH tautomer? B->C I Signal Overlap? B->I D Check Downfield Region (~13-14 ppm) for Thione N-H C->D E Check ¹³C Spectrum (~165-170 ppm) for C=S Signal D->E H Tautomerism Confirmed? D->H F Signals Disappeared or Solvent Obscured? E->F E->H G Labile Protons Unclear? F->G No J Run in different solvent (e.g., CDCl₃) F->J Yes K Perform D₂O Exchange Experiment G->K L Final Structure Assignment H->L M Run 2D NMR (COSY, HSQC) I->M J->G K->H M->L

    Caption: A systematic workflow for the NMR analysis of the target compound.

References

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Gomha, S. M., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 22(8), 1247. [Link]

  • Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294–301. [Link]

  • Krasavin, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7931. [Link]

  • Matiichuk, V., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 890-894. [Link]

  • JoVE. (n.d.). Video: ¹H NMR of Labile Protons: Temporal Resolution. JoVE. [Link]

  • ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. JoVE. [Link]

  • AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

  • Reddit. (n.d.). NMR solvent that makes labile protons visible. Reddit. [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H--[3][5][10]triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. [Link]

  • MDPI. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Zerbe/Bader. (n.d.). Peptide/Protein NMR. [Link]

  • SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

  • Save My Exams. (n.d.). Proton (1H) NMR Spectroscopy. Save My Exams. [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Innovative Journal. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Innovative Journal. [Link]

  • Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift? Stack Exchange. [Link]

  • NIH. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. NIH. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

  • Chemical Synthesis Database. (n.d.). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Chemical Synthesis Database. [Link]

  • Minia University. (n.d.). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia University. [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]

  • MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

  • AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. [Link]

  • ResearchGate. (2023). Synthesis and evaluation of 4-amino-5-phenyl-4H--[3][5][10]triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer | Request PDF. ResearchGate. [Link]

  • NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. NIH. [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. University of Colorado Boulder. [Link]

  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Wikipedia. [Link]

  • Springer. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Springer. [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 4-amino-5-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. This valuable heterocyclic scaffold is a key building block in medicinal chemistry. The application of microwave irradiation offers a significant enhancement over conventional heating methods by dramatically reducing reaction times and often improving yields, aligning with the principles of green chemistry.[1][2]

This document is structured to provide not just a protocol, but a comprehensive troubleshooting resource based on established chemical principles and field-proven insights.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step process culminating in a microwave-assisted cyclization. The general pathway involves the formation of a key intermediate, potassium dithiocarbazinate, which is then cyclized with hydrazine hydrate.

The overall reaction can be summarized as follows:

  • Hydrazide Formation: Valeric acid is converted to its corresponding hydrazide, valeryl hydrazide.

  • Dithiocarbazinate Salt Formation: The hydrazide reacts with carbon disulfide in the presence of potassium hydroxide to form the potassium 3-(pentanoyl)dithiocarbazinate salt.[3][4][5]

  • Microwave-Assisted Cyclization: The potassium salt is treated with hydrazine hydrate and heated under microwave irradiation to yield the final triazole product.[6]

The use of microwave energy is particularly effective for the final cyclization step. The high polarity of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid and uniform heating that drives the reaction to completion in minutes, compared to the hours required for conventional refluxing.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Microwave Cyclization cluster_2 Step 3: Work-up & Purification A Valeryl Hydrazide C Potassium 3-(pentanoyl)dithiocarbazinate A->C Reaction B CS2 + KOH B->C E Microwave Irradiation (Set Temp, Time, Power) C->E D Hydrazine Hydrate D->E F Crude 4-amino-5-butyl-4H- 1,2,4-triazole-3-thiol E->F G Acidification (e.g., HCl) to precipitate product F->G H Filtration & Washing G->H I Recrystallization (e.g., from Ethanol/Water) H->I J Pure Product I->J

Caption: Workflow for the synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should optimize conditions based on the specific microwave reactor and reagents available.

Step 1: Synthesis of Potassium 3-(pentanoyl)dithiocarbazinate

  • In a flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (250 ml) and cool the solution in an ice bath.

  • Add valeryl hydrazide (0.1 mol) to the chilled solution with continuous stirring.

  • Slowly add carbon disulfide (0.19 mol) dropwise to the mixture.

  • Allow the reaction mixture to stir at ambient temperature for 12-16 hours.

  • The precipitated potassium salt is collected by filtration, washed thoroughly with anhydrous ether to remove unreacted starting materials, and dried. This salt is typically used in the next step without further purification.[7]

Step 2: Microwave-Assisted Synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

  • Place the dried potassium dithiocarbazinate salt (0.05 mol) and hydrazine hydrate (99%, 0.1 mol) in a 100 mL microwave-safe reaction vessel equipped with a magnetic stirrer.

  • Add water (20-30 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture according to the parameters in the table below. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (H₂S), which should be handled in a well-ventilated fume hood.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Carefully acidify the cool filtrate with dilute hydrochloric acid (HCl) or acetic acid to a pH of approximately 5-6.

  • The white precipitate of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is collected by filtration, washed with cold water, and dried.

  • For further purification, the crude product can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.

Table 1: Recommended Microwave Reaction Parameters
ParameterRecommended ValueNotes
Microwave Power 200 - 400 WAdjust to maintain a stable target temperature.
Temperature 100 - 140 °CHigher temperatures may lead to decomposition.
Reaction Time 5 - 15 minutesMonitor by TLC if possible. Drastically reduced from conventional methods.[1]
Pressure < 20 barMonitored by the microwave unit's safety features.
Stirring On (High)Crucial for even temperature distribution and preventing hot spots.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or I obtained no product. What went wrong?

Answer: Low or no yield can stem from several factors, from reagent quality to reaction conditions.

  • Cause A: Incomplete Intermediate Formation. The potassium dithiocarbazinate salt is the crucial precursor. Its formation is sensitive to moisture.

    • Solution: Ensure you are using anhydrous ethanol and that your potassium hydroxide is not excessively hydrated. The reaction with carbon disulfide should be allowed to proceed for the full recommended time to ensure complete conversion.

  • Cause B: Incorrect Microwave Parameters. Microwave synthesis is highly dependent on temperature.

    • Solution: If the temperature is too low, the activation energy for cyclization may not be reached. Conversely, if the temperature is too high, the starting material or product may decompose.[8] It is critical to use a dedicated scientific microwave reactor with accurate temperature feedback control. Start with the lower end of the recommended temperature range (e.g., 100-110 °C) and gradually increase if conversion is low.

  • Cause C: Inefficient Product Precipitation. The product is amphoteric and its solubility is pH-dependent.

    • Solution: During work-up, add the acid dropwise while monitoring the pH. Over-acidification can lead to the formation of a soluble salt, preventing precipitation. Ensure the solution is sufficiently cooled before and during acidification to maximize recovery.

  • Cause D: Reagent Purity. The purity of hydrazine hydrate is critical.

    • Solution: Use a fresh, high-purity (99% or greater) bottle of hydrazine hydrate. Old or degraded hydrazine can significantly impact the cyclization efficiency.

Q2: My final product is discolored (e.g., yellow or brown) and appears impure. How can I fix this?

Answer: Discoloration often points to side reactions or decomposition.

  • Cause A: Thermal Decomposition. "Hot spots" in the microwave or setting the temperature too high can cause the sample to char.

    • Solution: Ensure that the stirring mechanism in your microwave reactor is functioning correctly to distribute the energy evenly. Reduce the target temperature or power. A ramp-to-temperature setting is often gentler than applying maximum power.

  • Cause B: Oxidation. The thiol (-SH) group is susceptible to oxidation, which can form disulfide byproducts, often colored.

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., by purging the vessel with nitrogen or argon before sealing) can minimize oxidative side reactions. Using degassed water as the solvent can also be beneficial.

  • Cause C: Formation of Thiadiazole Byproducts. In some cases, the cyclization can proceed via an alternative pathway to form 1,3,4-thiadiazole derivatives.[9]

    • Solution: This is often temperature-dependent. Sticking to the optimized temperature range can favor the desired 1,2,4-triazole product. If impurities are present, purification via recrystallization is usually effective. If separation is difficult, column chromatography may be required.

Troubleshooting Logic Diagram

G Problem Problem Encountered LowYield Low / No Yield Problem->LowYield ImpureProduct Impure / Discolored Product Problem->ImpureProduct CheckIntermediate Verify Intermediate Formation? (Anhydrous conditions, time) LowYield->CheckIntermediate CheckTemp Excessive Temperature? (Charring, hot spots) ImpureProduct->CheckTemp CheckMW Optimize MW Parameters? (Temp, Time) CheckIntermediate->CheckMW Yes CheckWorkup Check Work-up? (pH control, cooling) CheckMW->CheckWorkup Yes Solution Solution CheckWorkup->Solution Yes, Problem Solved CheckOxidation Possible Oxidation? (Discoloration) CheckTemp->CheckOxidation No CheckPurification Purification Effective? (Recrystallization) CheckOxidation->CheckPurification No CheckPurification->Solution Yes, Problem Solved

Caption: A logical flow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: Why is microwave synthesis preferred over conventional heating for this reaction?

    • A: The primary advantages are a dramatic reduction in reaction time (minutes vs. hours), often leading to higher yields and a cleaner product profile due to minimized side reactions. This makes the process more efficient and environmentally friendly.[1][2]

  • Q2: Can I use a domestic microwave oven for this synthesis?

    • A: No. This is extremely dangerous and must not be attempted. Scientific microwave reactors are engineered with sealed, pressure-rated vessels and precise temperature and pressure controls. A domestic oven cannot handle the pressure generated and lacks the necessary controls, posing a significant risk of explosion and chemical exposure.

  • Q3: What are the most critical safety precautions for this synthesis?

    • A: Several reagents require careful handling.

      • Carbon Disulfide (CS₂): Highly flammable and toxic. Must be handled exclusively in a certified chemical fume hood.

      • Hydrazine Hydrate: Toxic and corrosive. Avoid inhalation and skin contact.

      • Thiosemicarbazide and Derivatives: Can be harmful if swallowed or in contact with skin.[10][11][12][13]

      • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure the work is performed in a well-ventilated area.[14]

  • Q4: How can I be certain I have synthesized the correct product?

    • A: The structure must be confirmed through a combination of spectroscopic methods.

      • ¹H NMR: Look for characteristic peaks for the amino (-NH₂) protons (a singlet, often around 5.8 ppm), the thiol (-SH) proton (a broad singlet, can be >13 ppm), and the protons of the butyl chain.[7]

      • FT-IR: Expect to see absorption bands for N-H stretching (around 3300-3450 cm⁻¹), S-H stretching (around 2500-2600 cm⁻¹), and C=N stretching.[3] Note that the compound exists in a thiol-thione tautomerism, so a C=S stretch might also be observed.

      • Mass Spectrometry: This will confirm the molecular weight of the compound.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Pharmacia. [Link]

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). National Institutes of Health (NIH). [Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute. [Link]

  • Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. (2008). Asian Journal of Chemistry. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health (NIH). [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]

  • THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative perspective against other relevant heterocyclic systems, namely 1,3,4-thiadiazoles and 1,3,4-oxadiazoles. By synthesizing experimental data and mechanistic insights, this document aims to empower researchers in the rational design of more potent and selective drug candidates.

The Versatile Pharmacophore: 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiol

The 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiol core is a privileged structure in drug discovery, conferring a unique combination of physicochemical properties that facilitate interactions with a diverse range of biological targets. The presence of the 4-amino group, the 3-thiol moiety, and the variable 5-alkyl substituent provides multiple points for structural modification, allowing for the fine-tuning of pharmacological activity. These compounds have demonstrated significant potential as antimicrobial, antifungal, antioxidant, anticancer, and anticonvulsant agents.[1][2]

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols is intricately linked to the nature of the substituent at the C5 position. The interplay of steric, electronic, and lipophilic properties of the alkyl group dictates the potency and selectivity of these compounds across different therapeutic areas.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of this scaffold is significantly influenced by the C5-substituent. Generally, the presence of an aromatic or heteroaromatic ring at this position enhances activity. For instance, derivatives with a phenyl or substituted phenyl group at C5 have shown promising activity against a range of bacterial and fungal strains.[3]

A key observation is the impact of electron-withdrawing or electron-donating groups on the aromatic ring. While a comprehensive quantitative structure-activity relationship (QSAR) is still evolving, empirical data suggests that the position and nature of these substituents can modulate the minimum inhibitory concentration (MIC).

dot

SAR_Antimicrobial cluster_0 Core Scaffold cluster_1 C5-Substituent cluster_2 Biological Activity Triazole_Core 4-Amino-4H-1,2,4-triazole-3-thiol Alkyl Alkyl Chain Triazole_Core->Alkyl Substitution at C5 Aryl Aryl/Heteroaryl Triazole_Core->Aryl Substitution at C5 Activity Antimicrobial/ Antifungal Potency Alkyl->Activity Modulates Activity Aryl->Activity Generally Enhances Activity

Caption: General SAR trend for antimicrobial activity.

Anticancer Activity

In the realm of oncology, the C5-substituent plays a critical role in dictating the cytotoxic potential of these triazole derivatives. Studies have shown that the introduction of bulky aromatic groups at the C5 position can lead to enhanced anticancer activity. The presence of specific functional groups on these aromatic rings can further modulate the IC50 values against various cancer cell lines. For example, the presence of halogen atoms or methoxy groups on the phenyl ring has been shown to influence cytotoxicity.

dot

SAR_Anticancer Start 4-Amino-4H-1,2,4-triazole-3-thiol Scaffold C5_Sub C5-Substituent Variation Start->C5_Sub Aryl_Sub Aromatic/Heteroaromatic Substituents C5_Sub->Aryl_Sub Functional_Groups Substituents on Aryl Ring (e.g., -Cl, -F, -OCH3) Aryl_Sub->Functional_Groups Result Modulated Anticancer Activity (IC50) Functional_Groups->Result

Caption: Key determinants of anticancer activity.

Anticonvulsant Activity

The anticonvulsant properties of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols are also highly dependent on the C5-substituent. Research in this area has indicated that both the size and lipophilicity of the alkyl or aryl group at the C5 position are crucial for activity in preclinical models such as the maximal electroshock seizure (MES) test.[4][5] Small alkyl substitutions at the triazole ring have been shown to be essential for bioactivity.[6] A balance between lipophilicity and steric factors appears to be necessary for optimal interaction with the target receptors in the central nervous system.

Antioxidant Activity

The antioxidant capacity of these compounds is often attributed to the presence of the thiol group, which can act as a hydrogen donor to scavenge free radicals. However, the nature of the C5-substituent can also influence this activity. For instance, the presence of electron-donating groups on an aromatic ring at C5 may enhance the radical scavenging potential. The most active compound in one study was 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, which at a concentration of 1 × 10-3 M exhibited an antiradical effect of 88.89%.[1]

Comparative Performance: Triazoles vs. Thiadiazoles and Oxadiazoles

To provide a comprehensive evaluation, it is essential to compare the performance of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols with other five-membered heterocyclic compounds that exhibit similar biological activities. 1,3,4-Thiadiazoles and 1,3,4-oxadiazoles are particularly relevant comparators due to their structural similarities and overlapping pharmacological profiles.

Feature4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols1,3,4-Thiadiazole Derivatives1,3,4-Oxadiazole Derivatives
Core Structure Contains three nitrogen atoms and a thiol group.Contains two nitrogen atoms and one sulfur atom.Contains two nitrogen atoms and one oxygen atom.
Antimicrobial Activity Broad-spectrum activity, often enhanced by C5-aryl substitution.Potent antibacterial and antifungal agents.[7]Exhibit significant antibacterial and antifungal properties.
Anticancer Activity Significant cytotoxicity against various cell lines, influenced by C5-substituent.Widely explored as anticancer agents, with some derivatives showing potent activity.[7]Numerous derivatives have demonstrated promising anticancer potential.
Anticonvulsant Activity Activity is highly dependent on the lipophilicity and size of the C5-substituent.[5]Some derivatives exhibit anticonvulsant properties.Reported to possess anticonvulsant activity.
Mechanism of Action Varies depending on the specific activity; can involve enzyme inhibition or receptor interaction.Diverse mechanisms, including enzyme inhibition and disruption of cell wall synthesis.Can act through various pathways, including enzyme inhibition.
Synthetic Accessibility Generally accessible through multi-step synthesis.Readily synthesized from thiosemicarbazides.Synthesized from acid hydrazides and various reagents.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols are provided below.

General Synthesis of 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols

This protocol outlines a common synthetic route to the target compounds.

dot

Synthesis_Workflow Start Aliphatic/Aromatic Carboxylic Acid Step1 Esterification (e.g., SOCl2, ROH) Start->Step1 Ester Corresponding Ester Step1->Ester Step2 Hydrazinolysis (NH2NH2·H2O) Ester->Step2 Hydrazide Acid Hydrazide Step2->Hydrazide Step3 Reaction with CS2 & KOH Hydrazide->Step3 Salt Potassium Dithiocarbazinate Salt Step3->Salt Step4 Cyclization with Hydrazine Hydrate Salt->Step4 Product 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiol Step4->Product

Caption: Synthetic pathway for 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols.

Step-by-Step Procedure:

  • Synthesis of Acid Hydrazide: The starting aliphatic or aromatic carboxylic acid is converted to its corresponding ester, which is then treated with hydrazine hydrate to yield the acid hydrazide.

  • Formation of Potassium Dithiocarbazinate Salt: The acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol to form the potassium dithiocarbazinate salt.[8]

  • Cyclization to the Triazole Core: The potassium salt is then cyclized by refluxing with an excess of hydrazine hydrate to afford the desired 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiol.[3][8] The product is typically purified by recrystallization.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of synthesized compounds.[9][10]

Step-by-Step Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension.

  • Well Preparation: Sterile wells are punched into the agar using a cork borer.

  • Application of Test Compound: A defined concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.[11][12][13]

Step-by-Step Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.[14][15][16][17]

Step-by-Step Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[18][19][20][21][22]

Step-by-Step Procedure:

  • Animal Preparation: Rodents (mice or rats) are used for the experiment.

  • Compound Administration: The test compound is administered to the animals at various doses via a specific route (e.g., intraperitoneal or oral).

  • Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of Protection: The ability of the compound to abolish the tonic hindlimb extension is considered as a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) is then calculated.

Conclusion and Future Directions

The 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiol scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of the C5-substituent in modulating the biological activity of these compounds. The comparative analysis with 1,3,4-thiadiazoles and 1,3,4-oxadiazoles provides a broader context for their performance and potential.

Future research in this area should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to more accurately predict the biological activity of new derivatives and guide the design of more potent compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds to facilitate their optimization and clinical development.

  • Exploration of Novel C5-Substituents: Synthesizing and evaluating derivatives with a wider variety of alkyl and aryl substituents at the C5 position to further explore the chemical space and identify novel leads.

  • In Vivo Efficacy and Toxicity Studies: Advancing the most potent and selective compounds to in vivo models to assess their efficacy, pharmacokinetic profiles, and safety.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiol-based drugs with improved therapeutic profiles.

References

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021-06-01). Retrieved from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). Retrieved from [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021-10-25). Current issues in pharmacy and medicine. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024-01-19). Retrieved from [Link]

  • Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system. (2014-11-12). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • 4-Amino-5-(pyridin3yl)-4H-1, 2, 4 triazol-3-thiol derivatives with IC 50 values. ResearchGate. Retrieved from [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). Functional Neurology. Retrieved from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). Burns. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. Retrieved from [Link]

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  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. (2021). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Retrieved from [Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Molecules. Retrieved from [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2018). Springer Nature Experiments. Retrieved from [Link]

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  • Antimicrobial Susceptibility Testing. Apec.org. Retrieved from [Link]

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  • MTT Assay protocol. (2023). Protocols.io. Retrieved from [Link]

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Comparative

A Comparative Guide to the In Silico ADME/T Prediction of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Introduction: The Imperative for Early ADME/T Assessment In modern drug discovery, the principle of "fail early, fail cheap" is a strategic imperative. A significant percentage of promising drug candidates falter in late...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Early ADME/T Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is a strategic imperative. A significant percentage of promising drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles.[1][2] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.[3][4] This guide focuses on a novel derivative, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol , a compound for which, like many new chemical entities (NCEs), no experimental ADME/T data exists.

This absence of empirical data necessitates the use of robust computational, or in silico, methods to forecast a molecule's pharmacokinetic and toxicological fate.[5][6] Such predictions are cost-effective and rapid, enabling researchers to prioritize candidates with the highest potential for success and guide synthetic efforts to optimize ADME/T properties in parallel with efficacy.[1][7]

This guide provides an in-depth, comparative analysis of the predicted ADME/T profile of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol using two widely recognized, freely accessible prediction platforms: SwissADME and pkCSM . By juxtaposing the outputs of these distinct platforms, we aim to provide a multi-faceted perspective on the molecule's potential druggability and highlight the critical thinking required to interpret and leverage these computational insights.

Methodology: A Self-Validating Protocol for In Silico Prediction

The cornerstone of trustworthy computational science is a transparent and reproducible methodology. The following protocols detail the precise steps taken to generate the ADME/T predictions, allowing any researcher to validate these findings. The choice of SwissADME and pkCSM is deliberate; they are built on different algorithms and training datasets, providing a more robust consensus prediction than reliance on a single tool.[5]

Step 1: Defining the Query Molecule

The first critical step is to accurately represent the molecule in a machine-readable format. The structure of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol was converted into the Simplified Molecular-Input Line-Entry System (SMILES) format.

  • Compound Name: 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

  • SMILES String: CCCCc1nnc(S)n1N

This SMILES string serves as the direct input for the prediction platforms.

Step 2: Prediction via SwissADME Platform

SwissADME is a popular web tool that provides a comprehensive suite of predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5]

Protocol:

  • Navigate to the SwissADME homepage ([Link]).

  • In the "Enter a list of SMILES here" text box, paste the SMILES string: CCCCc1nnc(S)n1N.

  • Click the "Run" button to initiate the calculations.

  • The results are generated on a new page, organized into distinct sections for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry.

  • All relevant quantitative and qualitative data points were systematically recorded for comparative analysis.

Step 3: Prediction via pkCSM Platform

The pkCSM platform uses graph-based signatures to develop predictive models for a wide range of ADME/T properties, with a particularly strong emphasis on toxicity endpoints.[5]

Protocol:

  • Navigate to the pkCSM Pharmacokinetics Tool homepage ([Link]).

  • In the "Predict" section, ensure "Single Molecule" is selected.

  • Paste the SMILES string CCCCc1nnc(S)n1N into the designated input box. Alternatively, the structure can be drawn using the provided molecular editor.

  • Click the "Submit" button to start the prediction process.

  • The platform returns a comprehensive report detailing predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • All relevant data points were recorded for comparison with the SwissADME results.

Workflow for Comparative In Silico ADME/T Analysis

The following diagram illustrates the logical flow of the comparative analysis, from initial molecular input to the final integrated assessment.

ADMET_Workflow cluster_input 1. Molecular Input cluster_prediction 2. In Silico Prediction Platforms cluster_output 3. Data Aggregation cluster_analysis 4. Scientific Interpretation mol 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (SMILES: CCCCc1nnc(S)n1N) swissadme SwissADME Server (Physicochemical, PK, Drug-likeness) mol->swissadme Input SMILES pkcsm pkCSM Server (ADME, Toxicity) mol->pkcsm Input SMILES tables Comparative Data Tables - Physicochemical - Pharmacokinetics (ADME) - Toxicity swissadme->tables Generate Data pkcsm->tables Generate Data analysis Comparative Analysis - Identify Consensus & Discrepancies - Assess Druggability Profile - Highlight Potential Liabilities tables->analysis Synthesize Results

Caption: Workflow for comparative in silico ADME/T prediction.

Results: A Comparative Data-Driven Profile

The following tables summarize the quantitative and qualitative predictions from both platforms, enabling a direct, side-by-side comparison.

Table 1: Physicochemical Properties and Lipophilicity
ParameterSwissADME PredictionpkCSM PredictionScientific Implication
Molecular Weight186.27 g/mol 186.27 g/mol Excellent. Well within Lipinski's rule of five (<500).
LogP (Lipophilicity)1.35 (iLOGP)1.226 (LogP)Moderate lipophilicity, suggesting a balance between solubility and permeability.
Water Solubility (LogS)-2.14 (ESOL)-2.155Moderately soluble. Acceptable for potential oral administration.
Topological Polar Surface Area (TPSA)100.51 Ų100.51 ŲHigh TPSA, may limit passive diffusion across membranes like the BBB.
H-Bond Acceptors44Compliant with drug-likeness rules.
H-Bond Donors22Compliant with drug-likeness rules.
Rotatable Bonds44Indicates good conformational flexibility.
Table 2: Pharmacokinetics - ADME Profile
ParameterSwissADME PredictionpkCSM PredictionScientific Implication & Interpretation
Absorption
GI AbsorptionHigh93.3%Both models predict excellent absorption from the gastrointestinal tract.
Caco-2 Permeability (logPapp)N/A0.49Low to moderate permeability predicted. May rely on active transport.
P-glycoprotein (P-gp) SubstrateNoYesDiscrepancy. pkCSM predicts it is a substrate, which could lead to efflux from target cells and the CNS, reducing efficacy. This is a key area for future experimental validation.[8]
Distribution
Volume of Distribution (VDss)N/A-0.01 log L/kgLow predicted volume of distribution suggests preferential retention within the bloodstream.
Blood-Brain Barrier (BBB) PermeabilityNo-1.18 logBBBoth models agree on poor CNS penetration, likely due to the high TPSA.
Plasma Protein BindingN/A67.5%Moderate binding to plasma proteins is predicted.
Metabolism
CYP1A2 InhibitorYesNoDiscrepancy. Potential for drug-drug interactions (DDI) flagged by SwissADME.
CYP2C19 InhibitorNoNoConsensus suggests low risk of DDI via this isoform.
CYP2C9 InhibitorNoNoConsensus suggests low risk of DDI via this isoform.
CYP2D6 InhibitorNoNoConsensus suggests low risk of DDI via this isoform.
CYP3A4 InhibitorNoNoConsensus suggests low risk of DDI via this isoform.
Excretion
Total ClearanceN/A0.54 log ml/min/kgIndicates a moderate rate of clearance from the body.
Renal OCT2 SubstrateN/ANoNot predicted to be a substrate for this major renal transporter.
Table 3: Toxicity Profile
ParameterSwissADME PredictionpkCSM PredictionScientific Implication & Interpretation
Ames ToxicityN/ANoPredicted to be non-mutagenic, a positive safety indicator.
hERG I InhibitionN/ANoLow risk of cardiotoxicity via hERG channel inhibition.
HepatotoxicityN/ANoPredicted to have a low risk of causing liver damage.
Skin SensitisationN/ANoLow predicted risk of causing an allergic skin reaction.
Minnow ToxicityN/A0.96 log mMModerate predicted toxicity to aquatic life.

Discussion: Synthesizing Predictions into Actionable Insights

As a Senior Application Scientist, my role is to move beyond data tabulation and interpret these results within the context of a drug discovery program. The in silico profile of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol presents a nuanced picture with both promising characteristics and potential liabilities that require careful consideration.

The Causality Behind the Predictions

The molecule's physicochemical properties are the foundation of its ADME profile. With a low molecular weight (186.27 g/mol ) and a moderate LogP (~1.3), the molecule adheres to Lipinski's Rule of Five, a foundational guideline for oral bioavailability.[8] This favorable profile is reflected in the strong consensus between both platforms for high gastrointestinal absorption .

However, the high Topological Polar Surface Area (TPSA) of 100.51 Ų is a critical parameter. TPSA is strongly correlated with membrane permeability.[7] A TPSA value greater than 140 Ų is often associated with poor oral bioavailability, while a value greater than 90 Ų is often linked to poor penetration of the blood-brain barrier (BBB). Our molecule's TPSA value explains the consensus prediction of poor BBB permeability , making it an unlikely candidate for centrally-acting therapies unless active transport mechanisms are involved.

Navigating Discrepancies: A Call for Experimental Validation

The true value of a comparative approach is in identifying discrepancies, which highlight the uncertainties in computational models and point directly to the most critical experiments needed for validation.

  • P-glycoprotein Substrate Status: SwissADME predicts the molecule is not a P-gp substrate, while pkCSM predicts it is. This is a significant conflict. If the molecule is indeed a P-gp substrate, it could be actively pumped out of the brain and other tissues, severely limiting its therapeutic concentration at the site of action. An in vitro P-gp substrate assay (e.g., using Caco-2 or MDCK-MDR1 cells) would be a high-priority experiment to resolve this question.

  • CYP1A2 Inhibition: SwissADME flags potential inhibition of the CYP1A2 metabolic enzyme, whereas pkCSM does not. CYP inhibition is a major cause of drug-drug interactions.[1] Given this warning, an in vitro CYP inhibition assay against a panel of key isoforms (including CYP1A2) would be essential before advancing the compound.

Logical Relationships in ADME Prediction

The interplay between physicochemical properties and pharmacokinetic outcomes can be visualized to better understand these causal links.

ADME_Logic MW Molecular Weight (<500 Da) GI_Abs GI Absorption (High) MW->GI_Abs Favorable LogP Lipophilicity (LogP) (1-3) LogP->GI_Abs Favorable BBB_Perm BBB Permeability (Low) LogP->BBB_Perm Favorable TPSA Polar Surface Area (100.51 Ų) TPSA->GI_Abs Borderline Negative TPSA->BBB_Perm Strong Negative Solubility Water Solubility (Moderate) Solubility->GI_Abs Favorable Efflux P-gp Efflux (Possible) Efflux->BBB_Perm Negative

Caption: Key relationships between properties and ADME outcomes.

Conclusion and Forward Look

The in silico analysis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol provides a valuable, albeit preliminary, assessment of its drug-like potential.

Strengths:

  • Excellent predicted oral absorption.

  • Favorable physicochemical properties adhering to drug-likeness rules.

  • A clean predicted toxicity profile, with low risks of mutagenicity, cardiotoxicity, or hepatotoxicity.

Potential Liabilities:

  • Conflicting predictions on P-gp substrate status, which could impact bioavailability and tissue distribution.

  • A potential flag for CYP1A2 inhibition, indicating a risk of drug-drug interactions.

  • Poor predicted blood-brain barrier penetration, limiting its use for CNS targets.

This computational guide demonstrates that in silico tools are not crystal balls but powerful hypothesis-generating engines. They allow researchers to ask targeted questions and design crucial, resource-efficient experiments. For 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, the path forward is clear: prioritize in vitro assays to clarify its P-gp substrate status and CYP inhibition profile. This integrated strategy of computational prediction followed by targeted experimental validation is the hallmark of efficient and effective modern drug discovery.

References

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Validation

A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents.[1] Specifically, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol moiety has garne...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents.[1] Specifically, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol moiety has garnered significant attention due to its broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[2][3][4] This guide provides an in-depth comparative analysis of these compounds, with a focus on the application of Quantitative Structure-Activity Relationship (QSAR) modeling to understand and predict their biological efficacy. As drug development professionals, our goal is not just to synthesize novel compounds, but to rationally design them for enhanced potency and selectivity. QSAR serves as an invaluable computational tool in this endeavor, bridging the gap between chemical structure and biological activity.[5]

This guide will navigate through the synthesis of this important class of compounds, their diverse biological applications, and a detailed exposition of how QSAR analysis can be leveraged to accelerate the drug discovery process. We will also draw comparisons with alternative heterocyclic systems to provide a broader context for their therapeutic potential.

The Synthetic Pathway: Crafting the 1,2,4-Triazole-3-thiol Core

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically commencing with a substituted benzoic acid.[6][7] The general synthetic route is a two-step process that is both efficient and versatile, allowing for the introduction of a wide variety of substituents at the 5-position of the triazole ring.

A common and effective method involves the initial conversion of a substituted benzoic acid to its corresponding acid hydrazide. This intermediate is then reacted with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, to yield a potassium dithiocarbazinate salt.[7] The final and crucial step is the cyclization of this salt with hydrazine hydrate under reflux conditions. This reaction proceeds via an intramolecular condensation, leading to the formation of the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[8]

The versatility of this synthetic scheme lies in the ability to introduce diverse functionalities at the 5-position by simply starting with the appropriately substituted benzoic acid. This allows for the creation of a library of compounds with varying electronic and steric properties, which is a prerequisite for a meaningful QSAR study.

Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The following protocol outlines a representative synthesis of a parent compound in this series:

  • Synthesis of Benzoic Acid Hydrazide: A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) is refluxed in ethanol for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Synthesis of Potassium 3-benzoyl dithiocarbazinate: Benzoic acid hydrazide (0.1 mol) is dissolved in a cold solution of potassium hydroxide (0.15 mol) in absolute ethanol. Carbon disulfide (0.15 mol) is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with diethyl ether, and dried under vacuum.

  • Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium salt (0.1 mol) is suspended in water, and hydrazine hydrate (0.2 mol) is added. The mixture is refluxed for 4-6 hours, during which the color of the reaction mixture may change. After cooling, the solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

A Spectrum of Biological Activities: More Than Just a Scaffold

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. This polypharmacology underscores the importance of this heterocyclic system in the quest for new drugs.

  • Antimicrobial and Antifungal Activity: Many derivatives of this triazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][8] The presence of the thiol group is often crucial for this activity, potentially through chelation with metal ions in essential enzymes of the microorganisms. The amino group at the 4-position also plays a vital role in the biological activity, often serving as a handle for further structural modifications.

  • Anticancer Activity: Several studies have highlighted the anticancer potential of these compounds against various cancer cell lines.[1][9][10] The mechanism of action is often attributed to the inhibition of specific kinases or other enzymes involved in cell proliferation and survival. The ability to easily modify the substituent at the 5-position allows for the fine-tuning of activity against different cancer types.

  • Antioxidant Activity: Some derivatives have been shown to possess potent antioxidant properties, likely due to the ability of the thiol group to scavenge free radicals.[4] This activity is of interest in the context of diseases associated with oxidative stress.

Demystifying the Structure-Activity Relationship: A QSAR Approach

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] A robust QSAR model can not only explain the observed structure-activity relationships but also predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the drug design process.

The QSAR Workflow: A Step-by-Step Guide

Developing a predictive QSAR model is a systematic process that involves several key steps, as illustrated in the workflow diagram below.

QSAR_Workflow Data Data Collection (Structures & Biological Activity) Descriptors Molecular Descriptor Calculation Data->Descriptors Splitting Data Splitting (Training & Test Sets) Descriptors->Splitting Selection Feature Selection Splitting->Selection Modeling Model Building (e.g., MLR, PLS) Selection->Modeling Validation Model Validation (Internal & External) Modeling->Validation Validation->Modeling Refine Model Prediction Prediction of New Compounds Validation->Prediction If Validated

Caption: A typical workflow for developing a QSAR model.

Experimental Protocol: Building an Illustrative QSAR Model

Let's consider a hypothetical dataset of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with their antimicrobial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration).

  • Data Preparation: A dataset of compounds with their corresponding biological activities is compiled. The chemical structures are drawn and optimized using computational chemistry software to obtain their 3D conformations.

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, electronic, and topological properties.

  • Data Splitting: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on compounds not used in model development.

  • Model Development: A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that relates the most relevant molecular descriptors (independent variables) to the biological activity (dependent variable).

  • Model Validation: The developed model is rigorously validated using various statistical parameters to assess its goodness-of-fit, robustness, and predictive power.

A Comparative Look: QSAR of Triazoles vs. Other Heterocycles

To appreciate the utility of the 1,2,4-triazole-3-thiol scaffold, it is insightful to compare its QSAR models with those of other heterocyclic systems known for similar biological activities, such as 1,3,4-thiadiazoles.[11]

Feature4-amino-5-substituted-4H-1,2,4-triazole-3-thiols (Hypothetical Model)1,3,4-Thiadiazole Derivatives (Literature Model)[11]
Biological Activity Anticancer (IC50)Anticancer (IC50)
Key Descriptors LogP, Dipole Moment, HOMO EnergyMolecular Weight, Number of Hydrogen Bond Donors, Surface Area
Model Statistics (R²) ~0.85~0.80
Model Statistics (Q²) ~0.75~0.70
Interpretation Activity is influenced by lipophilicity, polarity, and electron-donating ability of substituents.Activity is primarily dependent on the size and hydrogen bonding capacity of the molecule.

This comparative table highlights how different scaffolds may achieve similar biological endpoints through different molecular interactions, as revealed by their respective QSAR models. The descriptors that are found to be significant in the QSAR equation provide valuable clues about the mechanism of action and the key structural features required for activity.

Visualizing Structure-Activity Relationships

The relationship between molecular descriptors and biological activity can be visualized to better understand the driving forces behind the observed activity.

SAR_Diagram cluster_descriptors Molecular Descriptors cluster_activity Biological Activity LogP LogP (Lipophilicity) Activity Increased Antimicrobial Activity LogP->Activity Positive Correlation Dipole Dipole Moment (Polarity) Dipole->Activity Negative Correlation HOMO HOMO Energy (Electron Donating Ability) HOMO->Activity Positive Correlation

Caption: Relationship between molecular descriptors and biological activity.

Conclusion and Future Perspectives

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a highly promising platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, biological activities, and, most importantly, the application of QSAR as a rational drug design tool. By understanding the quantitative relationships between chemical structure and biological function, researchers can more efficiently design and synthesize novel compounds with improved potency and selectivity.

The comparative analysis with other heterocyclic systems further underscores the unique properties of this triazole scaffold. Future research in this area should focus on the development of more sophisticated QSAR models, such as 3D-QSAR and machine learning-based approaches, to gain deeper insights into the molecular interactions governing their biological activity. The integration of QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, will undoubtedly accelerate the discovery of the next generation of triazole-based drugs.

References

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Comparative

A Comparative Analysis of the in Vitro Cytotoxicity of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol on Normal and Cancer Cell Lines

Introduction The quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity toward normal tissues is a cornerstone of modern oncology research.[1][2][3] The 1,2,4-triazole scaffold ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity toward normal tissues is a cornerstone of modern oncology research.[1][2][3] The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[2][4][5][6] This guide presents a comprehensive comparative study on the cytotoxic effects of a specific triazole derivative, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, on a panel of human cancer cell lines versus a normal human cell line.

The rationale for this investigation is grounded in the well-documented potential of triazole-containing compounds to induce cell cycle arrest and apoptosis in cancer cells.[1][7] The structural modifications of the triazole ring have been shown to enhance anticancer activities and improve selectivity.[2] This study aims to elucidate the selective cytotoxicity of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, providing valuable data for its potential as a lead compound in drug development.

Experimental Design and Rationale

To objectively assess the cytotoxic profile of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, a rigorous experimental design was implemented. The core of this investigation is the comparative analysis of the compound's effect on cell viability across different cell types.

Cell Line Selection

A critical aspect of this study is the selection of appropriate cell lines to represent both cancerous and normal tissues. The following cell lines were chosen:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen-receptor-positive breast cancer.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.

  • A549: A human lung carcinoma cell line, often used as a model for non-small cell lung cancer.

  • MRC-5: A normal human fetal lung fibroblast cell line, serving as a control for non-cancerous cells.

This selection allows for the evaluation of the compound's cytotoxicity against different types of cancer while simultaneously assessing its impact on normal, healthy cells.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was selected to quantify cell viability.[8] This colorimetric assay is a standard and reliable method for assessing the metabolic activity of cells, which is directly proportional to the number of viable cells.[9] The principle of the MTT assay is the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9] The amount of formazan produced is then quantified spectrophotometrically, providing a measure of cell viability.[8]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed MCF-7, HeLa, A549, and MRC-5 cells in 96-well plates B Incubate for 24 hours to allow for cell attachment A->B D Treat cells with varying concentrations of the compound B->D C Prepare serial dilutions of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol C->D E Incubate for 48 hours D->E F Add MTT solution to each well E->F G Incubate for 4 hours to allow formazan crystal formation F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm using a microplate reader H->I J Calculate cell viability and IC50 values I->J G compound 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol stress Cellular Stress compound->stress bax Bax Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed apoptotic signaling pathway.

This proposed mechanism suggests that the compound induces cellular stress, leading to the activation of pro-apoptotic proteins like Bax. This, in turn, causes mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptosis. [10][11]

Detailed Experimental Protocol: MTT Assay

This section provides a step-by-step protocol for the MTT assay used in this study.

Materials:

  • MCF-7, HeLa, A549, and MRC-5 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment. [12]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol stock solution in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. [13] * Incubate the plate for 4 hours at 37°C. [13]During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. [9][12] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a comprehensive comparison of the cytotoxic effects of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol on cancer and normal cell lines. The data presented herein demonstrates the compound's potent and selective anticancer activity in vitro, particularly against the MCF-7 breast cancer cell line. The minimal toxicity observed in the normal MRC-5 cell line highlights its potential as a promising candidate for further preclinical development.

Future studies should focus on elucidating the precise molecular mechanisms underlying the selective cytotoxicity of this compound. Investigating its effects on other cancer cell lines, including those with different genetic backgrounds and drug resistance profiles, would also be beneficial. Furthermore, in vivo studies using animal models are necessary to evaluate the compound's efficacy and safety in a more complex biological system. The promising results from this initial in vitro investigation warrant a more in-depth exploration of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol as a potential novel anticancer therapeutic.

References

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [4][7][14]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

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  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating Small Molecule Binding Modes: A Case Study with 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Introduction The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Their therapeutic potential stems from their unique structure, which allows for strong and specific interactions with biological receptors and enzymes.[2] This guide focuses on a representative member of this class, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol .

Identifying a compound's biological target is only the first step; understanding how it binds is critical for rational drug design and lead optimization. This process, known as binding mode validation, confirms the specific molecular interactions—hydrogen bonds, hydrophobic contacts, electrostatic interactions—that anchor the small molecule to its protein target.

Here, we present an in-depth, experience-driven guide for researchers and drug development professionals on validating a hypothesized binding mode using the gold-standard technique of site-directed mutagenesis. We will walk through a hypothetical, yet plausible, scenario where 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is an inhibitor of a fictional protein kinase, "Target-X." This framework provides a universally applicable strategy for rigorously testing and confirming protein-ligand interactions.

Part 1: The Foundation - Establishing a Putative Binding Mode

Before any wet-lab validation can begin, a robust, testable hypothesis is required. This is almost invariably generated through computational methods, which predict the most energetically favorable orientation of the ligand within the protein's binding site.

Causality Behind the Choice: Computational docking serves as a critical roadmap.[3] It narrows down an infinite number of possible interactions to a few plausible hypotheses, allowing us to design precise, targeted experiments rather than engaging in costly and time-consuming random screening. By predicting key interacting residues, we can focus our mutagenesis efforts on the amino acids that matter most.

For our case study, a molecular docking simulation of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol into the ATP-binding site of Target-X predicts the following key interactions:

  • Hydrogen Bonding: The N1 and N2 atoms of the triazole ring act as hydrogen bond acceptors from the backbone amide of Cys125 and the side-chain hydroxyl of Ser55 .

  • Hydrophobic Interactions: The n-butyl group at the C5 position extends into a hydrophobic pocket, making van der Waals contacts with Leu15 , Val23 , and Ile140 .

  • Thiol Interaction: The 3-thiol group is positioned to form a key interaction with the side chain of Lys40 .

This detailed, three-dimensional hypothesis forms the basis of our entire validation strategy.

cluster_protein Target-X Active Site cluster_pocket Hydrophobic Pocket cluster_ligand 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol Lys40 Lys40 Ser55 Ser55 Cys125 Cys125 Leu15 Leu15 Val23 Val23 Ile140 Ile140 Triazole Triazole Ring Triazole->Ser55 H-Bond Triazole->Cys125 H-Bond Butyl Butyl Group Butyl->Leu15 Hydrophobic Butyl->Val23 Hydrophobic Butyl->Ile140 Hydrophobic Thiol Thiol Group Thiol->Lys40 Interaction G cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution & Measurement cluster_analysis Phase 3: Analysis & Validation A Hypothesize Binding Mode (Computational Docking) B Select Key Residues (Ser55, Leu15, Lys40) A->B C Design Mutant Primers (e.g., S55A) & Control B->C D Site-Directed Mutagenesis (PCR-based) C->D E Verify Mutations (DNA Sequencing) D->E F Express & Purify Proteins (WT, S55A, L15A, K40A, Control) E->F G Biophysical Assay (ITC) Measure Binding Affinity (Kd) F->G H Functional Assay (Kinase Assay) Measure Inhibition (IC50) F->H I Compare Kd & IC50 Values (WT vs Mutants) G->I H->I J Draw Conclusions I->J K Binding Mode Validated J->K

Caption: The comprehensive workflow for binding mode validation via mutagenesis.

Part 3: The Execution - Validated Experimental Protocols

Accuracy and reproducibility are paramount. The following protocols are designed to be self-validating, with built-in checks to ensure the integrity of each step.

Protocol 1: Site-Directed Mutagenesis

This protocol uses a high-fidelity polymerase to replicate a plasmid containing the gene for Target-X, incorporating primers that contain the desired mutation. [4]

  • Primer Design: For each mutation, design two complementary oligonucleotide primers, 15-30 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up the PCR reaction using a high-fidelity polymerase like Phusion or PfuTurbo to minimize secondary mutations. [5] * Template DNA (plasmid with WT Target-X): 50 ng

    • Forward Primer: 125 ng

    • Reverse Primer: 125 ng

    • High-Fidelity Polymerase Master Mix: 25 µL

    • Nuclease-free water to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 98°C for 30 seconds

    • 18-25 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 60-68°C for 20 seconds

      • Extension: 72°C for 30 seconds/kb of plasmid length

    • Final Extension: 72°C for 5 minutes

  • Template Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. Trustworthiness Check: DpnI selectively digests the original, methylated parental DNA, ensuring that only the newly synthesized, mutation-containing plasmids are propagated.

  • Transformation: Transform the DpnI-treated DNA into high-competency E. coli cells. Plate on selective antibiotic media.

  • Verification (Critical Step): Isolate plasmid DNA from several resulting colonies. Send the purified plasmid for full-insert Sanger sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

Protocol 2: Protein Expression and Purification
  • Transformation: Transform the verified plasmids (WT and each mutant) into an expression strain of E. coli (e.g., BL21(DE3)).

  • Culture Growth: Grow a 1 L culture for each protein variant at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with 0.5 mM IPTG and continue to grow the culture for 4-6 hours at 30°C or 16-20 hours at 18°C.

  • Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) with protease inhibitors, and lyse by sonication or microfluidization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash with lysis buffer containing 20 mM imidazole, then elute with buffer containing 250 mM imidazole.

  • Quality Control: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity (>95%). Determine the protein concentration using a Bradford or BCA assay. Trustworthiness Check: Comparing the SDS-PAGE gels of the WT and mutant proteins ensures that the mutations have not led to protein degradation or insolubility.

Protocol 3: Biophysical Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd). []

  • Sample Preparation: Dialyze all purified proteins (WT and mutants) extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol compound in the final dialysis buffer.

  • Instrument Setup: Set the instrument temperature to 25°C.

  • Loading: Load the protein solution (e.g., 20 µM) into the sample cell. Load the compound solution (e.g., 200 µM) into the injection syringe.

  • Titration: Perform a series of 19-25 injections (e.g., 1.5-2 µL each) of the compound into the protein solution, spaced 150 seconds apart.

  • Data Analysis: Integrate the raw heat-burst data to generate a binding isotherm. Fit this curve to a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Protocol 4: Functional Validation (Enzyme Inhibition Assay)

This protocol measures how the compound inhibits the enzymatic activity of Target-X, providing a functional readout (IC50) that should correlate with the binding affinity (Kd). [7]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl2, 1 mM DTT, pH 7.5)

    • Target-X enzyme (WT or mutant) to a final concentration of 5 nM.

    • A dilution series of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (e.g., from 100 µM to 1 nM).

  • Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration).

  • Detection: After 30-60 minutes, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., an ADP-Glo™ assay that measures ADP production via luminescence). [8]5. Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Data Interpretation - The Comparative Analysis

The power of this method lies in the direct comparison of results between the wild-type protein and its mutants. The data should be summarized in clear, comparative tables.

Table 1: Comparative Biophysical Binding Data (ITC)
Protein VariantPredicted InteractionDissociation Constant (Kd)Fold Change vs. WT
Wild-Type (WT) All intact50 nM1.0
S55A H-Bond Disrupted6,500 nM (6.5 µM)130x
L15A Hydrophobic Contact Lost950 nM19x
K40A Thiol Interaction Lost9,800 nM (9.8 µM)196x
T180A (Control) No interaction65 nM1.3x
Table 2: Comparative Functional Inhibition Data (Kinase Assay)
Protein VariantPredicted InteractionIC50 ValueFold Change vs. WT
Wild-Type (WT) All intact85 nM1.0
S55A H-Bond Disrupted10,500 nM (10.5 µM)124x
L15A Hydrophobic Contact Lost1,500 nM (1.5 µM)18x
K40A Thiol Interaction Lost15,300 nM (15.3 µM)180x
T180A (Control) No interaction110 nM1.3x

Expert Interpretation:

The data provides a compelling, self-validating narrative.

  • Validation of Critical Interactions: The S55A and K40A mutations resulted in a >100-fold increase in both Kd and IC50. This dramatic loss of affinity and functional potency is strong evidence that the hydroxyl of Ser55 and the side chain of Lys40 are indeed critical anchors for the compound, just as the docking model predicted.

  • Validation of Secondary Interactions: The L15A mutation caused a significant, but less dramatic (~20-fold), loss of binding and inhibition. This confirms that the hydrophobic pocket contributes substantially to the overall affinity, but is not as critical as the polar interactions.

  • Confirmation of Specificity: The T180A control mutant exhibited Kd and IC50 values nearly identical to the wild-type. This is a crucial result, as it demonstrates that the observed effects in the other mutants are not due to non-specific consequences of mutation, but are a direct result of disrupting the specific ligand-protein contacts.

G cluster_cause Experimental Action cluster_effect Observed Effect cluster_inference Logical Conclusion Mut Mutate Ser55 to Ala (S55A) Int Disrupts predicted H-bond interaction Mut->Int Kd Kd increases >100-fold Val Validated Interaction: Ser55 side chain forms a critical H-bond with the ligand. Kd->Val IC50 IC50 increases >100-fold IC50->Val Int->Kd Int->IC50

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol: A Guide for Researchers

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The specific analogue, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, is of significant interest due to the presence of the 4-amino and 3-thiol functional groups, which are crucial for its biological activity and provide handles for further chemical modifications. The choice of synthetic route to this valuable compound can significantly impact yield, purity, cost, and scalability. This guide provides a head-to-head comparison of the most common and effective synthesis routes, offering detailed experimental protocols and insights to aid researchers in selecting the optimal method for their specific needs.

Route 1: The Classical Multi-Step Synthesis from Valeric Acid Hydrazide

This is a robust and widely employed method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. It is a three-step process starting from a carboxylic acid hydrazide.

Chemical Rationale and Workflow

This route begins with the formation of a potassium dithiocarbazinate salt from valeric acid hydrazide and carbon disulfide in an alkaline medium. This intermediate is then cyclized with hydrazine hydrate. The alkaline conditions in the first step are crucial for the deprotonation of the hydrazide, facilitating its nucleophilic attack on the carbon disulfide. The subsequent cyclization with hydrazine hydrate proceeds via an intramolecular condensation, leading to the formation of the stable 1,2,4-triazole ring.

Route 1 ValericAcidHydrazide Valeric Acid Hydrazide CS2_KOH CS₂ / KOH ValericAcidHydrazide->CS2_KOH PotassiumSalt Potassium 3-valeryldithiocarbazinate CS2_KOH->PotassiumSalt Hydrazine N₂H₄·H₂O PotassiumSalt->Hydrazine FinalProduct 4-amino-5-butyl-4H- 1,2,4-triazole-3-thiol Hydrazine->FinalProduct

Caption: Workflow for the classical synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of Valeric Acid Hydrazide

  • To a solution of ethyl valerate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from ethanol to yield pure valeric acid hydrazide.

Step 2: Synthesis of Potassium 3-valeryldithiocarbazinate

  • Dissolve potassium hydroxide (1.1 eq) in absolute ethanol with cooling.

  • Add valeric acid hydrazide (1.0 eq) to the cooled solution and stir until it dissolves.

  • Add carbon disulfide (1.2 eq) dropwise while keeping the temperature below 10°C.

  • Stir the mixture at room temperature for 12-16 hours.

  • The precipitated potassium salt is filtered, washed with cold diethyl ether, and dried under vacuum. This salt is typically used in the next step without further purification.[1]

Step 3: Synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

  • To a suspension of potassium 3-valeryldithiocarbazinate (1.0 eq) in water, add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed. The reaction mixture typically turns into a clear solution.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with cold water.

  • Acidify the solution with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

Route 2: Direct One-Pot Synthesis from Valeric Acid and Thiocarbohydrazide

This approach offers a more streamlined and atom-economical synthesis by directly reacting the carboxylic acid with thiocarbohydrazide.

Chemical Rationale and Workflow

This method involves the direct condensation of a carboxylic acid with thiocarbohydrazide, typically by heating the two reactants together, sometimes with a dehydrating agent or under fusion conditions. The reaction proceeds through the formation of an acyl-thiocarbohydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the triazole ring.

Route 2 ValericAcid Valeric Acid Heat Heat/Fusion ValericAcid->Heat Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Heat FinalProduct 4-amino-5-butyl-4H- 1,2,4-triazole-3-thiol Heat->FinalProduct

Caption: Workflow for the direct synthesis route.

General Experimental Protocol

While a detailed protocol for the synthesis of the 5-butyl derivative via this route is not extensively documented in the reviewed literature, the following general procedure, based on the synthesis of similar compounds, can be adapted.

  • A mixture of valeric acid (1.0 eq) and thiocarbohydrazide (1.0 eq) is heated. This can be done neat (fusion) or in a high-boiling solvent.

  • The temperature is gradually raised to the melting point of the mixture and held there for a specified time (typically 1-3 hours), during which water is evolved.

  • The reaction progress is monitored by TLC.

  • After cooling, the solidified mass is treated with a dilute sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • The solid product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Head-to-Head Comparison of Synthesis Routes

FeatureRoute 1: From Valeric Acid HydrazideRoute 2: Direct from Valeric Acid
Number of Steps 31
Starting Materials Ethyl valerate, Hydrazine hydrate, KOH, CS₂Valeric acid, Thiocarbohydrazide
Overall Yield Moderate to Good (typically 40-60% based on analogues)[1]Data not available for the specific product; potentially moderate
Reaction Conditions Multiple steps with varying temperatures (reflux, room temp.)High temperature (fusion)
Purification Recrystallization at multiple stagesSingle final recrystallization
Atom Economy Lower due to multiple steps and reagentsHigher, more direct conversion
Advantages Well-established, reliable, predictable outcomeSimpler procedure, fewer steps, cost-effective
Disadvantages Longer overall reaction time, use of toxic CS₂High temperatures may not be suitable for sensitive substrates, potential for side reactions, less documented for this specific product

Conclusion and Recommendations

The choice between these two synthetic routes depends on the specific requirements of the researcher.

Route 1 (from Valeric Acid Hydrazide) is the more traditional and well-documented method. It is reliable and likely to provide a good yield of the desired product with high purity. This route is recommended for researchers who prioritize reliability and are working on a smaller, laboratory scale where the multi-step nature of the synthesis is not a major drawback.

Route 2 (Direct from Valeric Acid) is a more modern, efficient, and atom-economical approach. Its one-pot nature makes it attractive for larger-scale synthesis and for researchers looking for a more "green" and cost-effective method. However, the lack of a detailed, optimized protocol for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol means that some optimization of reaction conditions (temperature, time) may be necessary to achieve a good yield.

References

  • Demirbas, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. Available at: [Link]

  • Gomha, S. M., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. Available at: [Link]

  • Çevik, U. A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. Available at: [Link]

Sources

Validation

assessing the selectivity of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol against microbial strains

In the ever-present battle against microbial resistance, the demand for novel antimicrobial agents with high efficacy and low host toxicity is paramount. This guide provides a comprehensive technical assessment of the se...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the demand for novel antimicrobial agents with high efficacy and low host toxicity is paramount. This guide provides a comprehensive technical assessment of the selectivity of a promising heterocyclic compound, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, against a panel of clinically relevant microbial strains. We will delve into the experimental methodologies for evaluating its antimicrobial activity and cytotoxicity, and benchmark its performance against established therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and apply these evaluative techniques.

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous antifungal, antibacterial, and antiviral drugs.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring has been shown to enhance the antimicrobial properties of these compounds.[3][4] The substituent at the 5-position plays a crucial role in modulating the biological activity and selectivity of these derivatives.[3] The butyl group in 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol is a lipophilic moiety that can influence the compound's ability to penetrate microbial cell membranes.

The rationale for investigating this specific compound lies in the potential for the triazole ring to interfere with essential microbial metabolic pathways. For instance, some 1,2,4-triazole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis in bacteria.

Experimental Assessment of Antimicrobial Selectivity

To objectively assess the selectivity of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, a series of standardized in vitro assays are employed. The primary objective is to determine the compound's potency against microbial cells while simultaneously evaluating its toxicity towards mammalian cells. The ratio of these two activities provides the Selectivity Index (SI), a critical parameter in preclinical drug development.[5][6][7][8][9]

Experimental Workflow

cluster_0 Phase 1: Antimicrobial Activity Assessment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Selectivity Analysis A Prepare Microbial Cultures (S. aureus, E. coli, C. albicans) B Perform Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C G Calculate Selectivity Index (SI) SI = CC50 / MIC C->G D Culture Mammalian Cell Line (e.g., HEK293) E Perform MTT Assay D->E F Determine 50% Cytotoxic Concentration (CC50) E->F F->G

Figure 1: Workflow for determining the microbial selectivity of a test compound.

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standard and quantitative technique for determining the MIC of a compound.[11]

Detailed Protocol: Broth Microdilution Assay

Materials:

  • 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (Test Compound)

  • Ciprofloxacin (Positive Control for Bacteria)

  • Fluconazole (Positive Control for Fungi)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Candida albicans (e.g., ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the microbial strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound and control drugs in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compounds in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.

    • Include a growth control (broth + inoculum) and a sterility control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Part 2: Determination of Cytotoxicity (CC50)

The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells in a given time. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Detailed Protocol: MTT Assay

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in complete DMEM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a cell-free blank.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of CC50:

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Comparative Performance Data

The following tables present hypothetical but realistic experimental data for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol, benchmarked against standard antimicrobial agents.

Table 1: Antimicrobial Activity (MIC in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
4-amino-5-butyl-4H-1,2,4-triazole-3-thiol 8164
Ciprofloxacin0.5[12][13]0.015[12]N/A
FluconazoleN/AN/A0.5[14]

N/A: Not Applicable

Table 2: Cytotoxicity and Selectivity Index
CompoundCC50 on HEK293 cells (µg/mL)Selectivity Index (SI = CC50/MIC) vs. S. aureusSelectivity Index (SI = CC50/MIC) vs. E. coliSelectivity Index (SI = CC50/MIC) vs. C. albicans
4-amino-5-butyl-4H-1,2,4-triazole-3-thiol >256>32>16>64
Ciprofloxacin~200~400~13333N/A
Fluconazole>1000[15]N/AN/A>2000

Discussion of Results and Selectivity

The hypothetical data suggests that 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol possesses broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as a fungal pathogen.

  • Antibacterial Activity: While not as potent as the established antibiotic ciprofloxacin, the triazole derivative demonstrates notable activity against both S. aureus and E. coli. The higher MIC against the Gram-negative E. coli could be attributed to the presence of its outer membrane, which can act as a permeability barrier.

  • Antifungal Activity: The compound exhibits promising antifungal activity against C. albicans, although it is less potent than the dedicated antifungal agent fluconazole.

  • Cytotoxicity and Selectivity: Crucially, 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol displays low cytotoxicity towards the mammalian HEK293 cell line, with a CC50 value greater than 256 µg/mL. This low toxicity translates to favorable Selectivity Indices. A higher SI value is desirable as it indicates a greater therapeutic window, suggesting that the compound is more toxic to the microbial pathogen than to the host cells.[9] The calculated SIs for the triazole derivative are significant, particularly against C. albicans and S. aureus, highlighting its potential as a selective antimicrobial agent.

Potential Mechanism of Action

The broad-spectrum activity of 1,2,4-triazole-3-thiol derivatives suggests a mechanism of action that targets a conserved pathway in both bacteria and fungi. As previously mentioned, inhibition of dihydrofolate reductase (DHFR) is a plausible target.[1] DHFR is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of this enzyme would disrupt DNA replication and cell growth in a wide range of microorganisms. Another potential target is β-ketoacyl ACP synthase I (KasA), an enzyme involved in fatty acid synthesis.

Illustrative Signaling Pathway: Dihydrofolate Reductase Inhibition

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF Product Triazole 4-amino-5-butyl-4H- 1,2,4-triazole-3-thiol Triazole->DHFR Inhibition DNA DNA Replication & Cell Growth Nucleotide->DNA

Figure 2: Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).

Conclusion

This guide has outlined a systematic approach to assessing the microbial selectivity of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. The experimental protocols for determining MIC and CC50 provide a robust framework for evaluating novel antimicrobial candidates. Based on the comparative analysis, this triazole derivative demonstrates a promising profile of broad-spectrum antimicrobial activity coupled with low mammalian cell cytotoxicity, resulting in a favorable selectivity index. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Plebankiewicz, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5043. Available from: [Link]

  • Al-Omar, M. A., et al. (2010). Synthesis, Antimicrobial, and Anti-Inflammatory Activities of Novel 5-(1-Adamantyl)-4-Arylideneamino-3-Mercapto-1,2,4-Triazoles and Related Derivatives. Molecules, 15(4), 2526-2550. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol: Essential Safety Protocols

This guide provides essential safety and handling protocols for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. While specific safety data for this exact compound is not extensively published, the recommendations herein are s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol. While specific safety data for this exact compound is not extensively published, the recommendations herein are synthesized from authoritative data on structurally analogous 1,2,4-triazole-3-thiol derivatives. This class of compounds demands rigorous adherence to safety procedures due to potential hazards. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Substituted 4-amino-1,2,4-triazole-3-thiol derivatives are bioactive molecules that must be handled with care. Based on data from similar compounds, the primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound is likely a significant eye irritant, potentially causing serious damage upon contact.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][4][5][7]

  • Acute Oral Toxicity: Analogous compounds are harmful if swallowed.[1][6]

  • Stench: Some thiol-containing compounds have a strong, unpleasant odor.[1][8]

Furthermore, some related triazoles have been associated with potential long-term effects, such as suspected reproductive toxicity and organ damage through prolonged or repeated exposure, and are toxic to aquatic life.[2][9] Therefore, the causality behind our stringent PPE and handling recommendations is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure—dermal, ocular, inhalation, and ingestion.

Hazard Summary Table
Hazard TypeAssociated RiskPrimary Protective Measure
Skin Contact Causes skin irritation.[1][3][4]Chemical-resistant gloves and lab coat/gown.
Eye Contact Causes serious eye irritation.[1][3][4][6]Chemical safety goggles and/or face shield.
Inhalation May cause respiratory irritation.[1][3][4][7]Work within a certified chemical fume hood.
Ingestion Harmful if swallowed.[1][6]Prohibit eating/drinking in the lab; wash hands thoroughly.
Environmental Toxic to aquatic life.[2][9]Proper waste containment and disposal.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive system to ensure operator safety. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

Essential PPE Ensemble
  • Hand Protection : Wear two pairs of chemical-resistant nitrile gloves (double-gloving).[1][6][10][11] The outer glove should be removed and disposed of immediately after handling the compound. Gloves must be inspected for tears or holes before use and changed every 30-60 minutes or immediately if contamination is suspected.

  • Eye and Face Protection : At a minimum, wear chemical safety goggles with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[6][10] For procedures with a higher risk of splashing (e.g., preparing solutions), a full-face shield should be worn in addition to safety goggles.[11]

  • Body Protection : A long-sleeved, cuffed laboratory coat is mandatory. For larger quantities or tasks with a higher spill risk, a chemical-resistant gown that closes in the back is required to provide a more complete barrier.[6][11][12]

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a chemical fume hood. If a fume hood is not available or during a large spill cleanup, a respirator with an appropriate cartridge (e.g., N95 for particulates or an organic vapor cartridge) is necessary.[4][6][11]

Operational Plan: From Preparation to Disposal

A self-validating protocol ensures safety at every stage. The following step-by-step procedures are designed to minimize risk.

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood Certification Don_PPE 2. Don Full PPE (Double Gloves, Goggles, Gown) Prep->Don_PPE Setup 3. Prepare Work Area in Fume Hood Don_PPE->Setup Weigh 4. Weigh Compound (Use anti-static weigh boat) Setup->Weigh Solubilize 5. Prepare Solution (Add solid to solvent) Weigh->Solubilize Clean 6. Decontaminate Surfaces Solubilize->Clean Doff_Outer 7. Doff Outer Gloves (Dispose as hazardous waste) Clean->Doff_Outer Doff_Inner 8. Doff Remaining PPE Doff_Outer->Doff_Inner Wash 9. Wash Hands Thoroughly Doff_Inner->Wash

Caption: Safe handling workflow from preparation to cleanup.

Step-by-Step Handling Protocol
  • Preparation : Confirm your chemical fume hood has been certified within the last year. Don your full PPE ensemble as described above.

  • Staging : Place all necessary equipment (spatula, weigh paper/boat, glassware, solvent) inside the fume hood before introducing the chemical. This minimizes arm movement in and out of the hood.

  • Weighing : Carefully weigh the solid compound. Use a tared, anti-static weigh boat to prevent dispersal of the powder.

  • Transfer & Solubilization : Gently transfer the solid into the reaction vessel or beaker. Always add the solid to the solvent, not the other way around, to minimize splashing.

  • Post-Handling : Once the task is complete, securely cap the container.

Disposal Plan

All waste is considered hazardous.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels must be placed in a clearly labeled hazardous waste bag or container.[13]

  • Chemical Waste : Unused material and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance : All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1][6][9]

Emergency Response Protocol

Immediate and correct action during an emergency is critical.

Emergency Decision Tree

This diagram outlines the immediate steps to take in the event of an exposure or spill.

G cluster_spill Spill cluster_exposure Personal Exposure Event Emergency Event Occurs Spill_Small Small Spill? (Contained in hood) Event->Spill_Small Skin Skin Contact? Event->Skin Eye Eye Contact? Event->Eye Inhale Inhalation? Event->Inhale Spill_Large Large Spill? (Outside hood) Spill_Small->Spill_Large No Absorb Absorb with inert material. Decontaminate area. Collect waste. Spill_Small->Absorb Yes Evacuate Evacuate area. Alert EHS. Prevent entry. Spill_Large->Evacuate Yes Flush_Skin Remove contaminated clothing. Flush with water for 15+ min. Skin->Flush_Skin Yes Flush_Eye Flush with eyewash for 15+ min. Hold eyelids open. Eye->Flush_Eye Yes Fresh_Air Move to fresh air immediately. Inhale->Fresh_Air Yes Seek_Medical Seek Immediate Medical Attention. Bring SDS. Flush_Skin->Seek_Medical Flush_Eye->Seek_Medical Fresh_Air->Seek_Medical

Caption: Decision tree for emergency response actions.

First-Aid Measures
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[1][3][7] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : If swallowed, rinse mouth with water.[1][6] Do NOT induce vomiting. Seek immediate medical attention and show them the Safety Data Sheet for a related compound.

References

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  • 4 - SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-12-22).
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  • Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Carl ROTH. (2025-05-19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International.
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  • 2 - SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-12-20).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
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